2,3-difluoro-4-(trifluoromethyl)benzoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRNELYPUJPPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946534 | |
| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237424-17-8, 23742-17-8 | |
| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237424-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-difluoro-4-(trifluoromethyl)benzoic acid
This guide provides a comprehensive overview of the synthetic pathways for 2,3-difluoro-4-(trifluoromethyl)benzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials. The strategic incorporation of fluorine and trifluoromethyl groups can significantly modulate the physicochemical and biological properties of target molecules, making this compound a valuable intermediate for researchers in drug discovery and materials science. This document outlines the primary synthetic routes, providing detailed experimental protocols and discussing the underlying chemical principles.
Introduction
This compound is a polysubstituted aromatic compound characterized by a trifluoromethyl group and two fluorine atoms ortho and meta to the carboxylic acid functionality. This substitution pattern imparts unique electronic and lipophilic properties, which are highly desirable in the design of bioactive molecules. The synthesis of such a precisely substituted benzene ring requires a multi-step approach, often involving organometallic intermediates or the transformation of functional groups under specific conditions. This guide will focus on two principal and scientifically robust pathways: the Grignard reagent carboxylation route and the nitrile hydrolysis route.
Pathway 1: Grignard Reagent Carboxylation
This is often the most direct and widely applicable method for the synthesis of benzoic acid derivatives from the corresponding aryl halides. The core of this pathway involves the formation of a Grignard reagent from a brominated precursor, followed by its reaction with carbon dioxide to yield the desired carboxylic acid.
Logical Workflow: Grignard Pathway
physicochemical properties of 2,3-difluoro-4-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2,3-difluoro-4-(trifluoromethyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the core (CAS No. 237424-17-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with theoretical insights and standard experimental protocols. We will explore the compound's identity, solid-state characteristics, solution behavior, spectroscopic signature, and its strategic importance as a building block in modern synthetic chemistry. The inclusion of detailed, validated methodologies for determining key parameters like solubility and pKa serves as a practical resource for laboratory investigation.
Chemical Identity and Molecular Structure
This compound is a highly functionalized aromatic carboxylic acid. The strategic placement of three electron-withdrawing groups—two fluorine atoms ortho and meta to the carboxyl group, and a trifluoromethyl group para to it—profoundly influences its chemical reactivity, acidity, and intermolecular interactions. These features make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) where properties like metabolic stability and binding affinity are critical.[1][2]
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 237424-17-8 | [3][4][5] |
| Molecular Formula | C₈H₃F₅O₂ | [3][4][5] |
| Molecular Weight | 226.10 g/mol | [3][4][5] |
| MDL Number | MFCD00236256 |[3][4] |
The molecule's structure is foundational to its properties. The carboxylic acid provides a handle for synthetic modifications such as amide or ester formation, while the fluorinated phenyl ring modulates the compound's electronic profile and lipophilicity.[2][6]
Caption: 2D Structure of this compound.
Solid-State Properties
At ambient conditions, this compound exists as a solid. Its thermal behavior is a critical parameter for handling, storage, and reaction setup.
Table 2: Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Appearance | White to off-white solid/powder | Inferred from isomers[7][8] |
| Melting Point | 119-122 °C |[3] |
Expert Insight: The Significance of Melting Point
A sharp melting point range, such as the one observed (119-122°C), is a strong indicator of high purity. For synthetic chemists, this value is the first checkpoint for material quality. In drug development, the melting point influences formulation strategies, as it correlates with properties like solubility and stability.
Protocol 1: Melting Point Determination (Capillary Method)
This protocol follows the standard United States Pharmacopeia (USP) <741> methodology.
-
Preparation: Ensure the compound is dry and finely powdered.
-
Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary into a calibrated melting point apparatus.
-
Heating: Heat the apparatus at a ramp rate of approximately 10 °C/min until the temperature is ~15 °C below the expected melting point (119 °C).
-
Measurement: Decrease the ramp rate to 1-2 °C/min.
-
Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solution-Based Properties
Solubility
Protocol 2: Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 for testing chemicals. It is a robust method for determining water solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of purified water (or other solvent) in a flask.
-
Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. If necessary, centrifuge a sample to separate the undissolved solid from the saturated solution.
-
Sampling: Carefully extract an aliquot of the clear, saturated supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Acidity (pKa)
The pKa is a measure of a compound's acidity. The presence of multiple, strong electron-withdrawing groups (EWGs) on the aromatic ring significantly increases the acidity of the carboxylic acid proton. The two fluorine atoms and the trifluoromethyl group stabilize the resulting carboxylate anion through inductive effects, facilitating deprotonation.
While the experimental pKa for this specific isomer is not published, we can estimate it to be in the range of 3.0 - 3.5 . This is based on the pKa values of related compounds, such as 3-fluoro-4-(trifluoromethyl)benzoic acid (predicted pKa ≈ 3.35) and 3,5-difluoro-4-(trifluoromethyl)benzoic acid (predicted pKa ≈ 3.01).[7][8] This makes it a considerably stronger acid than benzoic acid itself (pKa ≈ 4.2).
Caption: Anion stabilization by electron-withdrawing groups.
Protocol 3: pKa Determination (Potentiometric Titration)
-
Solution Preparation: Accurately weigh a sample of the acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where exactly half of the acid has been neutralized.
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and quality control. Below are the expected characteristics for this compound.
Table 3: Predicted Spectroscopic Features
| Technique | Feature | Expected Characteristics |
|---|---|---|
| ¹H NMR | Aromatic Protons | Two signals are expected in the aromatic region (approx. 7.5-8.5 ppm). Each will appear as a complex multiplet due to H-F and H-H couplings. |
| Carboxylic Proton | A broad singlet, typically >10 ppm, which is exchangeable with D₂O. | |
| ¹³C NMR | Carbonyl Carbon | A signal around 165-170 ppm. |
| Aromatic Carbons | Multiple signals in the 110-140 ppm range. Carbons bonded to fluorine will show large C-F coupling constants. The CF₃ carbon will appear as a quartet around 120-125 ppm due to C-F coupling. | |
| ¹⁹F NMR | Aromatic Fluorines | Two distinct signals are expected, each showing coupling to the other fluorine and to nearby protons. |
| Trifluoromethyl | A singlet at a characteristic chemical shift for CF₃ groups attached to an aromatic ring. | |
| IR Spectroscopy | O-H Stretch | A very broad absorption band from ~2500 to 3300 cm⁻¹ (characteristic of a carboxylic acid dimer). |
| C=O Stretch | A strong, sharp absorption band around 1700-1720 cm⁻¹. | |
| C-F Stretch | Strong absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹. |
| Mass Spectrometry | Molecular Ion [M]⁻ | For the negative ion mode (ESI-), a peak at m/z ≈ 225.00, corresponding to the deprotonated molecule (C₈H₂F₅O₂⁻). |
Stability, Reactivity, and Applications
Stability: The compound is stable under normal laboratory storage conditions. It should be stored in a tightly sealed container in a dry, well-ventilated place.[10]
Reactivity: The carboxylic acid functional group is the primary site of reactivity. It undergoes standard transformations, such as:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amide formation: Activation (e.g., to an acyl chloride) followed by reaction with amines.
-
Reduction: Can be reduced to the corresponding benzyl alcohol.[6]
Applications in Research and Development: As a polyfluorinated building block, this compound is of significant interest in:
-
Medicinal Chemistry: The incorporation of fluorinated motifs is a proven strategy to enhance metabolic stability, increase binding affinity (through halogen bonding), and modulate the pKa and lipophilicity of drug candidates.[2] This building block is particularly useful for structure-activity relationship (SAR) studies.[1]
-
Agrochemicals: Similar to its use in pharma, its structure can be incorporated into herbicides and pesticides to improve their efficacy and environmental persistence.[1]
-
Materials Science: The compound's rigid, electron-poor aromatic core makes it a candidate for the synthesis of specialty polymers and liquid crystals with desirable thermal and electronic properties.[1]
Safety and Handling
This compound is classified as an irritant.[3] It is known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[11]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][13]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]
-
First Aid:
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Conclusion
This compound is a specialized chemical intermediate with a unique combination of physicochemical properties driven by its highly fluorinated structure. Its defined melting point, strong acidity, and characteristic spectroscopic signature make it a well-defined entity for synthetic applications. While some experimental data like solubility require determination, established protocols provide a clear path for characterization. The insights provided in this guide equip researchers and developers with the foundational knowledge needed to effectively utilize this potent building block in the advancement of pharmaceuticals, agrochemicals, and materials science.
References
- 1. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]
- 2. ossila.com [ossila.com]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. This compound [oakwoodchemical.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [chemicalbook.com]
- 8. 3,5-DIFLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 261945-09-9 [amp.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-(trifluoromethyl)benzoic acid, a specialized fluorinated aromatic carboxylic acid, represents a molecule of significant interest in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring two vicinal fluorine atoms and a trifluoromethyl group on the benzoic acid core, imparts distinct electronic and conformational properties that are highly sought after in the design of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, spectroscopic characterization, and its emerging role in scientific research, particularly in the realm of drug discovery. The strategic incorporation of fluorine and trifluoromethyl moieties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this benzoic acid derivative a valuable building block for creating next-generation pharmaceuticals.[1][2]
Core Molecular Attributes
CAS Number: 237424-17-8[3]
Molecular Formula: C₈H₃F₅O₂
Molecular Weight: 226.10 g/mol
Structural Representation
The structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, two fluorine atoms at the 2 and 3 positions, and a trifluoromethyl group at the 4 position.
Figure 1: 2D Structure of this compound.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Grignard Reaction
A plausible and widely utilized method for the synthesis of benzoic acid derivatives is the Grignard reaction.[2] This approach would involve the initial preparation of a Grignard reagent from a suitable precursor, followed by its reaction with carbon dioxide.
Figure 2: Proposed Grignard synthesis pathway.
Step-by-Step Experimental Protocol (Hypothetical):
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
A solution of 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene in anhydrous THF is added dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction.
-
The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed, indicating the formation of the Grignard reagent. The causality behind using anhydrous conditions is critical, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and prevent the desired carboxylation.[2]
-
-
Carboxylation:
-
The freshly prepared Grignard reagent solution is cooled in an ice bath.
-
Solid carbon dioxide (dry ice) is crushed and quickly added to the reaction mixture in excess. The low temperature is maintained to control the exothermic reaction and minimize side reactions.
-
The reaction is stirred until it reaches room temperature, allowing the Grignard reagent to react completely with the carbon dioxide to form a magnesium carboxylate salt.
-
-
Work-up and Purification:
-
The reaction mixture is quenched by the slow addition of an aqueous acidic solution (e.g., 1 M HCl) to protonate the carboxylate salt.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Alternative Synthetic Pathway: Directed Ortho-Lithiation
Directed ortho-lithiation is another powerful tool for the regioselective functionalization of aromatic rings.[4] While the carboxylic acid group itself can direct lithiation, its acidity requires the use of at least two equivalents of a strong base. Alternatively, a directing group at a different position could be utilized, followed by carboxylation. Given the substitution pattern, a plausible route could involve the lithiation of a precursor like 1,2,3-trifluoro-4-(trifluoromethyl)benzene. The regioselectivity of the lithiation would be a critical factor to control.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons.
-
Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 5-position will likely appear as a doublet of doublets, coupled to the adjacent aromatic proton and the fluorine at the 4-position. The proton at the 6-position will also likely be a complex multiplet due to coupling with the adjacent proton and the fluorine at the 2-position. The exact chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and trifluoromethyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically around 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to fluorine atoms will exhibit large one-bond C-F coupling constants. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts and coupling patterns will be complex due to the multiple fluorine substituents.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for characterizing fluorinated compounds.[5][6]
-
Aromatic Fluorines: Two distinct signals are expected for the fluorine atoms at the 2 and 3 positions. These signals will likely show coupling to each other and to the adjacent aromatic protons.
-
Trifluoromethyl Group: The trifluoromethyl group will appear as a singlet, as there are no adjacent protons or fluorine atoms to couple with. The chemical shift of the CF₃ group is typically in the range of -60 to -70 ppm relative to CFCl₃.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 226.
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45).[7][8][9] The fragmentation of the fluorinated aromatic ring could involve the loss of fluorine or CF₃ radicals.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[10][11][12]
-
C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the carboxylic acid is expected around 1700 cm⁻¹. Conjugation with the aromatic ring and the electronic effects of the fluorine and trifluoromethyl groups will influence the exact position of this band.
-
C-F Stretches: Strong absorption bands in the fingerprint region, typically between 1350 and 1100 cm⁻¹, will correspond to the C-F stretching vibrations of the aromatic fluorines and the trifluoromethyl group.
Reactivity and Applications in Drug Discovery
The reactivity of this compound is primarily dictated by its carboxylic acid functionality and the electron-deficient nature of the aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid group can undergo a variety of standard transformations, including:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine to form an amide. This is a cornerstone of many drug synthesis campaigns.
-
Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride.
Electrophilic Aromatic Substitution
The presence of multiple strongly electron-withdrawing groups (two fluorines and a trifluoromethyl group) deactivates the aromatic ring towards electrophilic substitution reactions. Any such reactions would require harsh conditions and would likely be directed to the 5-position, which is the least deactivated position.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at the positions activated by the electron-withdrawing groups.
Significance in Drug Design
Fluorinated benzoic acids are privileged scaffolds in medicinal chemistry.[1][2] The introduction of fluorine and trifluoromethyl groups can modulate several key properties of a drug candidate:
-
Metabolic Stability: The C-F bond is very strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Binding Affinity: The fluorine and trifluoromethyl groups can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and potency.
-
pKa Modulation: The electron-withdrawing nature of the substituents will lower the pKa of the carboxylic acid, making it more acidic. This can influence the ionization state of the molecule at physiological pH, affecting its solubility and transport properties.
Conclusion
This compound is a highly functionalized building block with significant potential in the development of new pharmaceuticals and advanced materials. Its unique combination of fluorine and trifluoromethyl substituents on a benzoic acid core provides a powerful tool for fine-tuning molecular properties. While detailed experimental data for this specific compound is not widely published, its synthesis can be achieved through established organometallic routes, and its spectroscopic and reactive characteristics can be reliably predicted. As the demand for more effective and metabolically robust drugs continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- 1. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound [oakwoodchemical.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. azom.com [azom.com]
- 6. colorado.edu [colorado.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uni-saarland.de [uni-saarland.de]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Spectroscopic Profile of 2,3-difluoro-4-(trifluoromethyl)benzoic acid: A Predictive and Interpretive Guide
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties. The strategic introduction of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2,3-difluoro-4-(trifluoromethyl)benzoic acid is a prime example of a highly functionalized aromatic building block, poised for applications in the synthesis of novel pharmaceuticals and advanced materials. Its utility is predicated on a thorough understanding of its chemical structure and purity, which is unequivocally established through a suite of spectroscopic techniques.
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally related molecules to offer a robust predictive framework. This approach not only anticipates the spectral features of the title compound but also provides a detailed rationale for these predictions, serving as an invaluable resource for researchers in the field.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents a fascinating case for spectroscopic analysis. The presence of multiple fluorine environments and their through-bond and through-space interactions are expected to give rise to complex and informative spectra.
Diagram 1: Chemical Structure and Numbering of this compound
solubility of 2,3-difluoro-4-(trifluoromethyl)benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document compiles available information on the physicochemical properties of the target compound, details a robust experimental protocol for solubility determination, and presents a theoretical framework for predicting solubility behavior.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It influences bioavailability, manufacturability, and the ultimate efficacy of a therapeutic agent. For a complex molecule like this compound, which is likely a key intermediate or API in modern medicinal chemistry, a thorough understanding of its solubility profile is paramount. The strategic placement of fluorine atoms and a trifluoromethyl group on the benzoic acid core significantly alters its physicochemical properties, making its interaction with solvents a subject of considerable interest.[1]
This guide serves as a practical resource for scientists, enabling them to:
-
Predict the solubility of this compound in various organic solvents based on its structural attributes.
-
Experimentally determine its solubility with a high degree of accuracy and reproducibility.
-
Select appropriate solvent systems for synthesis, purification, and formulation.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the following characteristics are key determinants of its behavior in solution.
| Property | Value | Source |
| CAS Number | 237424-17-8 | [2][3][4] |
| Molecular Formula | C₈H₃F₅O₂ | [2][3][4] |
| Molecular Weight | 226.10 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | [5][6] |
| Storage Temperature | 2-8°C | [2] |
The presence of a carboxylic acid group allows for hydrogen bonding, which generally favors solubility in polar, protic solvents.[7] However, the multiple fluorine substituents and the trifluoromethyl group introduce significant hydrophobicity, which will enhance solubility in less polar environments. The interplay of these functional groups dictates a nuanced solubility profile that requires careful experimental determination.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[8] This technique, when executed correctly, provides reliable and reproducible data.
Rationale Behind the Shake-Flask Method
The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the solvent. An excess of the solid compound is agitated in the solvent for a prolonged period, ensuring that the solvent becomes saturated. By measuring the concentration of the dissolved compound in the supernatant, the equilibrium solubility can be determined.
Step-by-Step Experimental Protocol
-
Preparation of Materials:
-
Accurately weigh an excess amount of this compound. "Excess" is defined as an amount sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Measure a precise volume of the desired organic solvent into a series of vials or flasks.
-
-
Equilibration:
-
Add the excess solid to each vial of solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25°C.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The use of a syringe with a filter (e.g., 0.45 µm PTFE) is highly recommended.
-
Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility in the original solvent, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.
-
Diagram: Experimental Workflow for Solubility Determination
References
- 1. researchgate.net [researchgate.net]
- 2. 237424-17-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound [oakwoodchemical.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid: Theoretical Insights, Synthesis, and Characterization
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences.[1][2][3] Among the vast array of fluorinated building blocks, substituted benzoic acids are of particular interest due to their prevalence in biologically active compounds and functional materials.
This guide provides an in-depth technical overview of a specific, highly functionalized building block: 2,3-difluoro-4-(trifluoromethyl)benzoic acid . This compound, with its dense arrangement of electron-withdrawing groups on the aromatic ring, presents a unique electronic and steric profile. Such a substitution pattern is anticipated to significantly impact its acidity, reactivity, and intermolecular interactions.
As a Senior Application Scientist, the aim of this document is to provide researchers, chemists, and drug development professionals with a comprehensive resource that bridges theoretical predictions with practical, actionable protocols. This guide will delve into the theoretical underpinnings of the molecule's structure and properties through computational analysis, propose a robust synthetic pathway, and outline detailed characterization methodologies.
PART 1: Theoretical and Computational Analysis
A deep understanding of a molecule's intrinsic properties at the quantum level is invaluable for predicting its behavior and guiding its application. In the absence of extensive empirical data for this compound, computational chemistry offers a powerful predictive tool.
Computational Methodology
To elucidate the structural and electronic properties of this compound, Density Functional Theory (DFT) is the recommended computational approach, balancing accuracy with computational cost. The B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p), is a well-established method for calculations on organic molecules, providing reliable geometries and electronic properties.[4][5][6] Solvent effects, which can be crucial for accurately predicting properties in a condensed phase, can be modeled using a polarizable continuum model (PCM).
Caption: A typical workflow for the computational analysis of this compound.
Predicted Molecular Geometry and Electronic Properties
The substitution pattern of this compound is expected to induce significant steric and electronic effects. The ortho-fluorine atom relative to the carboxylic acid group will likely force the carboxyl group out of the plane of the aromatic ring to minimize steric repulsion, a phenomenon observed in similarly substituted benzoic acids.[7]
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value | Commentary |
| C=O Bond Length | ~1.21 Å | Typical for a carboxylic acid. |
| C-O Bond Length | ~1.35 Å | |
| C-CF₃ Bond Length | ~1.51 Å | Consistent with related structures.[7] |
| C-COOH Dihedral Angle | 20-30° | The carboxyl group is likely twisted out of the aromatic plane due to steric hindrance from the ortho-fluorine. |
The electrostatic potential (ESP) map is anticipated to show a highly electron-deficient (blue) region around the aromatic ring due to the cumulative electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group. The most electron-rich (red) region will be centered on the carbonyl oxygen of the carboxylic acid, indicating its primary role as a hydrogen bond acceptor.
The Frontier Molecular Orbitals (HOMO and LUMO) are central to understanding the molecule's reactivity. The LUMO is expected to be delocalized over the aromatic ring, indicating its susceptibility to nucleophilic attack. The HOMO will likely have significant contributions from the oxygen lone pairs of the carboxylic acid. The HOMO-LUMO energy gap will provide an indication of the molecule's kinetic stability.
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Predicted Spectroscopic Properties
Computational methods can also predict spectroscopic data, which is invaluable for confirming the identity of the synthesized compound.
Table 2: Predicted Vibrational and NMR Data
| Spectrum | Feature | Predicted Range/Value | Notes |
| IR | C=O stretch | 1700-1730 cm⁻¹ | Strong absorption, characteristic of a carboxylic acid. |
| C-F stretches | 1100-1350 cm⁻¹ | Multiple strong bands are expected. | |
| O-H stretch | 2500-3300 cm⁻¹ | Broad absorption due to hydrogen bonding. | |
| ¹H NMR | -COOH | 10-13 ppm | A broad singlet, chemical shift is concentration-dependent. |
| Ar-H | 7.5-8.5 ppm | Two distinct signals, likely doublets or doublet of doublets, showing coupling to adjacent fluorine atoms. | |
| ¹³C NMR | -COOH | 165-170 ppm | |
| Ar-C | 110-150 ppm | Complex splitting patterns due to C-F coupling. | |
| -CF₃ | ~123 ppm | A quartet due to coupling with three fluorine atoms. | |
| ¹⁹F NMR | -CF₃ | ~ -63 ppm | A singlet. |
| Ar-F | -130 to -150 ppm | Two distinct signals, likely showing coupling to each other and to the aromatic protons. |
PART 2: Synthesis and Characterization
A reliable synthetic route and robust analytical methods are essential for obtaining and verifying any chemical compound for research and development.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from a commercially available, appropriately substituted precursor such as 1,2,3-trifluoro-4-(trifluoromethyl)benzene. The synthesis would involve a regioselective lithiation followed by carboxylation.
Caption: A proposed two-step synthesis of the target compound.
Step-by-Step Protocol:
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: The flask is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: 1,2,3-Trifluoro-4-(trifluoromethyl)benzene is added to the cooled THF. n-Butyllithium (n-BuLi) is then added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture for 1 hour. Alternatively, the mixture can be poured over crushed dry ice.
-
Workup: The reaction is allowed to warm to room temperature. The mixture is then quenched with water and acidified with aqueous HCl.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: The ¹H NMR should confirm the presence of the aromatic and carboxylic acid protons. The ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine-containing groups. The ¹³C NMR will show characteristic signals for the carboxyl, aromatic, and trifluoromethyl carbons, with splitting patterns indicative of C-F coupling.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Analysis: Look for the characteristic absorption bands for the O-H stretch of the carboxylic acid dimer, the C=O stretch, and the strong C-F stretching vibrations, as predicted in Table 2.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in negative mode is ideal for this acidic compound.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 225.00. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
PART 3: Potential Applications and Future Directions
The unique substitution pattern of this compound makes it a promising candidate for several applications:
-
Medicinal Chemistry: It can serve as a key building block for the synthesis of novel pharmaceuticals. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atoms can modulate pKa and conformational preferences.[1][2][8]
-
Agrochemicals: The high degree of fluorination could impart desirable properties such as increased efficacy and environmental persistence in new pesticides and herbicides.
-
Materials Science: This compound could be used as a monomer or precursor for specialty polymers and liquid crystals, where the polar substituents can influence properties like thermal stability and dielectric constant.
Future work should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound's physical and chemical properties. X-ray crystallography would provide definitive information on its solid-state structure and intermolecular interactions. Further computational studies could explore its reactivity in more detail, including transition state analysis for various reactions.
Conclusion
This compound is a fascinating molecule with significant potential as a versatile building block in various fields of chemical science. This guide has provided a comprehensive framework for its theoretical understanding, a plausible and detailed synthetic protocol, and robust methods for its characterization. By integrating computational predictions with practical laboratory procedures, researchers are well-equipped to synthesize, verify, and ultimately unlock the potential of this highly functionalized compound.
References
- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]
The Trifluoromethyl Moiety in Benzoic Acid Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities
Preamble: The Strategic Value of Trifluoromethylation in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological and physicochemical properties.[1] Among the vast arsenal of functional groups available to the drug designer, the trifluoromethyl (CF3) group holds a privileged position. Its incorporation into a parent molecule, such as benzoic acid, is a well-established strategy to profoundly modulate key parameters, often transforming a modestly active compound into a viable drug candidate.[1][2][3][4]
The unique physicochemical properties of the CF3 group are central to its utility:
-
Enhanced Lipophilicity: With a Hansch π value of +0.88, the CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach biological targets.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl group or a hydrogen atom with a CF3 group can block sites of enzymatic degradation, thereby increasing the compound's metabolic stability and prolonging its half-life in the body.[2]
-
Modulation of Acidity (pKa): The CF3 group is a powerful electron-withdrawing substituent due to the high electronegativity of its fluorine atoms.[2][5] When placed on a benzoic acid ring, it lowers the pKa of the carboxylic acid moiety. This influences the molecule's ionization state at physiological pH, which is critical for its interaction with enzyme active sites or receptors.
-
Improved Target Binding: The strong dipole moment and ability to form specific non-covalent interactions (e.g., halogen bonds) can lead to enhanced binding affinity and selectivity for the target protein.[2][5]
This guide provides an in-depth exploration of the biological activities exhibited by trifluoromethylated benzoic acids (TFMBAs), focusing on their mechanistic underpinnings in inflammation and oncology. We will dissect key structure-activity relationships and provide detailed, field-proven experimental protocols for their evaluation.
Part 1: Anti-Inflammatory Activity: A Dual-Pronged Mechanistic Approach
Trifluoromethylated benzoic acids have emerged as potent anti-inflammatory agents, primarily by targeting the cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[2][6] However, deeper investigation reveals a more sophisticated, dual-action mechanism that involves not only direct enzyme inhibition but also the suppression of inflammatory gene expression.
Mechanism of Action: Inhibition of Prostaglandin Synthesis and NF-κB Signaling
The primary anti-inflammatory mechanism of many TFMBAs is the inhibition of COX-1 and COX-2 enzymes, which catalyze the conversion of arachidonic acid into prostaglandins like prostaglandin E2 (PGE2).[2][3] This reduction in prostaglandin levels alleviates the classic signs of inflammation: pain, fever, and swelling.[2]
A compelling aspect of certain TFMBAs is their ability to suppress the expression of the inducible COX-2 enzyme. This is achieved by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[6]
-
The NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like lipopolysaccharide, LPS) trigger the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including COX-2, initiating their transcription.[7][8]
-
Inhibition by TFMBAs: Compounds like 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), the active metabolite of Triflusal, have been shown to block the degradation of IκBα. This prevents NF-κB translocation and effectively shuts down the de novo synthesis of COX-2 protein, providing a sustained anti-inflammatory effect that outlasts simple competitive enzyme inhibition.[6]
The following diagram illustrates this dual-inhibition mechanism.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 3. What is Niflumic Acid used for? [synapse.patsnap.com]
- 4. niflumic acid | medtigo [medtigo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
commercial availability and suppliers of 2,3-difluoro-4-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid: Sourcing, Specifications, and Synthetic Context for Researchers
Abstract
This technical guide provides an in-depth analysis of this compound (CAS No. 237424-17-8), a critical building block for professionals in research, chemical synthesis, and drug development. The strategic placement of two fluorine atoms and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and physicochemical properties, making it a valuable component in the design of novel pharmaceuticals and advanced materials. This document details its commercial availability, outlines key suppliers, discusses crucial quality and analytical specifications, and provides a plausible synthetic context to inform procurement and application. Furthermore, it covers essential safety and handling protocols to ensure its proper use in a laboratory setting. The guide is structured to serve as a comprehensive resource, enabling researchers to strategically source, verify, and utilize this compound with confidence.
Introduction: A Strategically Fluorinated Building Block
Chemical Identity:
-
IUPAC Name: this compound
-
Synonyms: While less common, it may be referred to by its CAS number or variations of its chemical name.
The incorporation of fluorine and fluorinated groups into organic molecules is a cornerstone of modern medicinal chemistry.[4][5] The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a compound's physicochemical properties. Its high electronegativity and steric bulk can significantly influence lipophilicity, metabolic stability, and binding affinity.[5][6] The presence of the -CF₃ group can enhance a drug candidate's ability to cross cell membranes and can block metabolic pathways, often leading to improved pharmacokinetic profiles.[6]
This compound is an exemplar of a "designer" building block. The dual fluorine atoms on the aromatic ring act as electron-withdrawing groups, which can modulate the acidity (pKa) of the carboxylic acid and influence intermolecular interactions, such as hydrogen bonding and halogen bonding, within a biological target.[7] This specific substitution pattern provides a unique electronic signature, making it an invaluable tool for structure-activity relationship (SAR) studies aimed at fine-tuning the efficacy and safety of new chemical entities.[4][8]
Commercial Availability and Sourcing Strategy
The procurement of specialized chemical reagents like this compound requires careful consideration of purity, scale, and supplier reliability. The compound is readily available in research quantities (milligrams to grams) from a variety of chemical suppliers. For larger, kilogram-scale manufacturing, sourcing may require engaging with companies that offer custom synthesis or bulk chemical manufacturing services.
Supplier Landscape
The following table summarizes a selection of commercial suppliers. This is not an exhaustive list but represents a cross-section of vendors catering to research and development needs. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to verify quality.
| Supplier | Typical Purity | Available Quantities | Notes |
| Matrix Scientific | Not specified; CoA available upon request[1] | Research to bulk quantities | Offers custom synthesis and may source items not in their catalog.[1] |
| Santa Cruz Biotechnology (SCBT) | Not specified | Research quantities | Primarily for research use only.[2] |
| Oakwood Chemical | Not specified | Milligrams to grams[3] | Provides CAS, molecular formula, and weight.[3] |
| CP Lab Safety | 98% Purity[9] | Gram quantities | Lists specific purity level.[9] |
| SynQuest Laboratories, Inc. | Not specified | Research quantities | A related compound's SDS is available, indicating their specialization in fluorinated chemicals.[10] |
Procurement Workflow for Researchers
Selecting the right supplier is a critical step that can impact experimental outcomes. The following workflow is designed to guide researchers in making an informed decision.
Quality Specifications and Analytical Characterization
For drug discovery and development, the purity and identity of starting materials are non-negotiable. The typical purity for commercially available this compound is ≥98%.[9] However, the nature of the remaining ≤2% is critically important, as impurities can lead to side reactions or misleading biological data.
Key Analytical Techniques for Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the molecular structure. The distinct fluorine signals provide unambiguous confirmation of the substitution pattern.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight and can help identify and quantify impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity.[11][12][13]
Protocol: Incoming Quality Control via ¹⁹F NMR
This protocol describes a self-validating system for confirming the identity of this compound upon receipt.
Objective: To confirm the presence and coupling patterns of the five fluorine atoms.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the received compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a multinuclear NMR spectrometer (≥400 MHz).
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum is often preferred to simplify the signals.
-
-
Data Analysis (Expected Results):
-
The spectrum should display three distinct signals corresponding to the three different fluorine environments: the -CF₃ group, the fluorine at position 2, and the fluorine at position 3.
-
-CF₃ Signal: This will typically appear as a triplet due to coupling with the two adjacent aromatic fluorine atoms (F-2 and F-3), although the pattern can be more complex.
-
Aromatic Fluorine Signals: The signals for F-2 and F-3 will be complex multiplets due to coupling to each other and to the -CF₃ group.
-
-
Validation: The observed chemical shifts and coupling patterns should be consistent with reference spectra or predictable values for this specific structure. Any significant deviation or the presence of unexpected signals warrants further investigation.
Synthetic Context and Potential Impurities
Understanding the synthetic origin of a chemical provides valuable insight into its potential impurity profile. While specific manufacturing processes are proprietary, a plausible synthesis can be inferred from established organofluorine chemistry principles. A likely route involves the multi-step functionalization of a simpler aromatic precursor.
This hypothetical pathway highlights several stages where impurities could be introduced:
-
Incomplete Reactions: Residual starting materials or intermediates (e.g., mono-fluorinated species).
-
Isomeric Impurities: Side reactions could lead to incorrect positioning of the fluorine or trifluoromethyl groups.
-
Reagent Carryover: Traces of oxidation agents or catalysts may remain.
A thorough CoA should provide data (e.g., from GC or HPLC) that demonstrates the absence of such process-related impurities above a specified threshold.
Applications in Research and Development
The primary value of this compound lies in its utility as a versatile intermediate.[8] Its carboxylic acid group is a handle for a wide range of chemical transformations, most notably amide bond formation, which is fundamental to the synthesis of many active pharmaceutical ingredients (APIs).[14]
Key Reactions:
-
Amide Coupling: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride or using coupling reagents like HATU) and reacted with amines to form amides. This is a common strategy in the development of enzyme inhibitors and receptor modulators.
-
Esterification: Reaction with alcohols under acidic conditions yields esters, which can be used as prodrugs or intermediates.
-
Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol, providing another point for diversification.[15]
While specific drugs containing this exact moiety are not prominently disclosed in the public domain, its structural motifs are present in numerous patented compounds and clinical candidates, particularly in oncology and neuroscience, where CNS penetration and metabolic stability are key design criteria.[16]
Safety, Handling, and Storage
Proper handling of fluorinated organic acids is essential for laboratory safety. Based on safety data sheets for this and structurally similar compounds, this compound should be treated with care.
Hazard Identification:
| Hazard Category | Precautionary Measures |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[18][19] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][17] |
| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[11][19] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[11][17][18] |
| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[17][18] |
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular design. Its commercial availability from a range of suppliers makes it accessible to the research community. For scientists and drug developers, a thorough understanding of its properties, sourcing landscape, quality attributes, and safe handling is paramount. By following a diligent procurement and verification process, researchers can confidently incorporate this potent building block into their synthetic workflows, accelerating the discovery and development of the next generation of pharmaceuticals and advanced materials.
References
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. This compound [oakwoodchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. jelsciences.com [jelsciences.com]
- 6. mdpi.com [mdpi.com]
- 7. 2,4-Difluoro-5-(trifluoromethyl)benzoic acid (261945-01-1) for sale [vulcanchem.com]
- 8. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]
- 9. calpaclab.com [calpaclab.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. 2-氟-4-(三氟甲基)苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chemimpex.com [chemimpex.com]
- 14. ossila.com [ossila.com]
- 15. Page loading... [wap.guidechem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. combi-blocks.com [combi-blocks.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid in Medicinal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed technical overview of 2,3-difluoro-4-(trifluoromethyl)benzoic acid, a sophisticated building block for medicinal chemistry. We move beyond simple catalog data to explore the strategic rationale for its use, its impact on critical drug-like properties, and its practical application in synthesis. This document offers field-proven, step-by-step protocols for its incorporation into molecular scaffolds, focusing on robust amide bond formation techniques. The content is designed to empower researchers to leverage the unique electronic and conformational properties of this reagent in structure-activity relationship (SAR) studies and the design of next-generation therapeutics.
Introduction: The Fluorine Advantage in Drug Design
The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are exploited to fine-tune a compound's metabolic stability, lipophilicity, pKa, and binding affinity.[1] Aromatic scaffolds, particularly benzoic acids, serve as versatile starting points for drug discovery, and their multi-fluorinated derivatives are powerful tools for optimizing lead compounds.
Among these, this compound stands out as a highly functionalized building block. Its dense arrangement of electron-withdrawing groups imparts a distinct electronic and conformational profile, offering chemists a specialized tool to probe and modulate interactions within biological targets. This guide will detail the strategic application of this reagent, providing both the theoretical basis for its use and the practical protocols for its successful implementation.
Technical Profile of this compound
This building block is a crystalline solid, commercially available from various suppliers, confirming its utility in drug discovery campaigns.[2][3][4][5] Its key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 237424-17-8 | [2][3] |
| Molecular Formula | C₈H₃F₅O₂ | [2] |
| Molecular Weight | 226.10 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 119-122 °C | [3] |
The Strategic Rationale for the 2,3,4-Substitution Pattern
The specific arrangement of substituents on the phenyl ring is not arbitrary; it is designed to confer specific advantages:
-
Enhanced Acidity & pKa Modulation: The carboxylic acid group is flanked by an ortho-fluorine and further influenced by the meta-fluorine and para-trifluoromethyl groups. All are potent electron-withdrawing groups (EWGs). This electronic pull significantly lowers the pKa of the carboxylic acid compared to benzoic acid (pKa ~4.2). For comparison, 2-fluorobenzoic acid has a pKa of ~3.3-3.5, and 3-fluorobenzoic acid has a pKa of ~3.86.[6] The combined effect of the three fluorine-containing groups in the target molecule is expected to lower the pKa further, potentially into the 2.8-3.2 range. This modulation is critical for optimizing interactions with basic residues (e.g., lysine, arginine) in a protein binding pocket and can influence solubility and pharmacokinetic profiles.
-
Metabolic Stability: The trifluoromethyl (CF₃) group is an exceptionally robust bioisostere for groups like methyl or isopropyl.[7] It is highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic liability.[1] Placing it at the 4-position can shield the entire aromatic ring from para-hydroxylation, a major metabolic pathway.
-
Conformational Control & Binding Interactions: The ortho-fluorine atom can influence the preferred conformation of the carboxylate group and can act as a hydrogen bond acceptor.[8] The CF₃ group enhances lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and hydrophobic interactions with a target protein.[7] The unique dipole moment created by the vector sum of the individual C-F bonds can lead to favorable dipole-dipole or halogen-bonding interactions that are not possible with less substituted analogues.[8]
Core Application: Robust Amide Bond Formation
The primary application of this compound is as a precursor for the synthesis of amides, a functional group present in a vast number of marketed drugs. The electron-deficient nature of the aromatic ring can slightly increase the electrophilicity of the carbonyl carbon, but robust coupling methods are still required for efficient synthesis, especially with sterically hindered or poorly nucleophilic amines.
Below are two validated, general protocols for the synthesis of amides using this building block. These methods are chosen for their high efficiency, broad substrate scope, and reliability.
Diagram 1: General Synthetic Workflow This diagram illustrates the central role of this compound as a starting material for creating diverse amide libraries for biological screening.
Caption: General workflow for amide synthesis and screening.
Protocol A: Carbodiimide-Mediated Coupling (EDC/HOBt)
This classic method is cost-effective and reliable. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while an additive like 1-hydroxybenzotriazole (HOBt) is crucial for forming an active ester intermediate. This strategy suppresses side reactions and minimizes racemization if chiral amines are used.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃, 1 M HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
-
Add the desired amine (1.1 eq) to the solution, followed by the base (DIPEA, 2.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. A temporary cloudiness may appear.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Workup and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Diagram 2: EDC/HOBt Coupling Mechanism This diagram shows the key steps in the activation of the carboxylic acid and subsequent amide formation.
Caption: Key intermediates in the EDC/HOBt coupling reaction.
Protocol B: Uronium-Based Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for rapid reaction times and high yields, even with challenging substrates like electron-deficient acids or sterically hindered amines.[9] It is an excellent choice when Protocol A proves sluggish.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA or 2,4,6-Collidine (3.0 eq)
-
Anhydrous DMF or Acetonitrile (MeCN)
-
Saturated aqueous NaHCO₃, 5% aqueous LiCl (for DMF), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M).
-
Add the base (DIPEA, 3.0 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
If DMF was used, wash the organic layer thoroughly with 5% aqueous LiCl (3-4x) to remove the DMF, followed by a brine wash. If MeCN was used, proceed directly to the standard aqueous washes.
-
Wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography as described in Protocol A.
Application in Structure-Activity Relationship (SAR) Studies
Beyond its use in synthesizing a final target molecule, this compound is a powerful probe for SAR studies.[10] In drug discovery, chemists systematically modify a lead compound to understand which interactions are critical for biological activity.
By synthesizing a small matrix of analogues, a researcher can directly assess the impact of the unique electronic and steric properties of this building block. For example, one could compare the biological activity of four amides derived from a key amine intermediate and the following acids:
-
Benzoic acid (baseline)
-
4-(Trifluoromethyl)benzoic acid (probes effect of CF₃ group)
-
2,3-Difluorobenzoic acid (probes effect of ortho/meta fluorines)
-
This compound (probes combined effects)
A significant increase in potency with compound #4 would strongly suggest that the binding pocket has a specific affinity for the electronic and steric features provided by this unique substitution pattern, guiding future design efforts.[11]
Diagram 3: SAR Logic Tree This diagram outlines the decision-making process in an SAR study using fluorinated benzoic acids.
Caption: Logic tree for SAR exploration with fluorinated analogues.
Conclusion and Future Perspectives
This compound is more than just another reagent; it is a strategic tool for addressing common challenges in drug discovery, including metabolic instability and the need for high-potency, selective ligands. While its direct incorporation into a marketed drug is not yet prominent, its value lies in its application within discovery programs to rapidly probe complex biological space. The robust protocols provided herein should enable researchers to confidently incorporate this building block into their synthetic workflows. As our understanding of non-covalent interactions like halogen bonding deepens, the utility of such precisely functionalized reagents will only continue to grow, paving the way for the discovery of novel and more effective medicines.
References
- 1. 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid | C8HF7O2 | CID 2776796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. 237424-17-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound [oakwoodchemical.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. ossila.com [ossila.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid in Modern Organic Synthesis
Introduction: A Fluorinated Building Block of Strategic Importance
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can profoundly influence the biological activity of a molecule. Among the vast arsenal of fluorinated building blocks, 2,3-difluoro-4-(trifluoromethyl)benzoic acid stands out as a particularly valuable synthon. Its trifunctionalized aromatic core, featuring two vicinal fluorine atoms, a potent electron-withdrawing trifluoromethyl group, and a versatile carboxylic acid handle, offers a unique combination of reactivity and functionality. This guide provides an in-depth exploration of the applications and experimental protocols for this key intermediate, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties and safe handling of this compound is paramount for its effective and secure utilization in the laboratory.
| Property | Value |
| CAS Number | 23742-17-8 |
| Molecular Formula | C₈H₃F₅O₂ |
| Molecular Weight | 226.10 g/mol |
| Appearance | Off-white to white crystalline powder |
| Melting Point | 138-142 °C |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. |
Safety and Handling: this compound is an irritant to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Core Applications in Synthetic Chemistry
The unique substitution pattern of this compound makes it a versatile precursor for a variety of important chemical transformations. The electron-deficient nature of the aromatic ring, a consequence of the fluorine and trifluoromethyl substituents, influences its reactivity in predictable and synthetically useful ways.
Amide Bond Formation: Accessing Bioactive Amides
The carboxylic acid moiety serves as a prime handle for the construction of amide bonds, a ubiquitous linkage in pharmaceuticals and agrochemicals. The electron-withdrawing groups on the aromatic ring can influence the reactivity of the carboxyl group, sometimes necessitating specific activation methods for efficient coupling, especially with electron-deficient anilines.
This two-step protocol is a robust method for synthesizing a wide range of amides.
Diagram 1: Workflow for amide synthesis via an acyl chloride intermediate.
Experimental Procedure:
Step 1: Synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 1 hour or until gas evolution ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude 2,3-difluoro-4-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of N-substituted-2,3-difluoro-4-(trifluoromethyl)benzamide
-
Dissolve the crude 2,3-difluoro-4-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM (0.5 M) and cool the solution to 0 °C in an ice bath.
-
Add the desired amine (1.1 eq) and a suitable base such as triethylamine (1.5 eq) or pyridine (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired amide.
For more sensitive substrates, direct coupling methods that avoid the formation of the acyl chloride are preferable. A variety of coupling reagents can be employed.
Diagram 2: Direct amide coupling workflow.
Experimental Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM (0.2 M), add the amine (1.1 eq).
-
Add the coupling reagent, for example, HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Esterification: Synthesis of Key Intermediates
Esters derived from this compound are valuable intermediates for further functionalization and are also found in some bioactive molecules.
This classic method is suitable for the synthesis of simple alkyl esters.
Experimental Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of the desired alcohol (e.g., methanol or ethanol, serving as both reactant and solvent).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (5 mol%).
-
Heat the reaction mixture to reflux for 4-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The fluorine atoms on the aromatic ring can be displaced under certain conditions, and the carboxylic acid can be converted to other functional groups (e.g., a boronic ester) to participate in cross-coupling reactions. More commonly, the corresponding aryl halide derivative is used. For instance, conversion of the benzoic acid to an aryl bromide or iodide allows for subsequent Suzuki, Heck, or Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds.
While a direct protocol for the Suzuki coupling of a derivative of this compound was not found in the initial search, a general procedure for a Suzuki coupling of a related fluorinated aryl bromide is provided as a representative example.
This protocol outlines the coupling of an aryl bromide with a boronic acid.
Diagram 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Procedure:
-
To a reaction vessel, add the aryl bromide derivative of this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable ligand if necessary.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Agrochemical and Pharmaceutical Synthesis
The unique electronic properties of the 2,3-difluoro-4-(trifluoromethyl)phenyl moiety make it a desirable scaffold in the design of modern agrochemicals and pharmaceuticals. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability.[2]
-
Insecticides and Fungicides: The search results indicate that related fluorinated benzoic acids are key components in the synthesis of novel insecticides and fungicides. The high electron-withdrawing nature of the substituents can lead to potent interactions with biological targets. For example, phthalic acid diamides containing a trifluoromethylphenyl group have shown excellent larvicidal activities.[3] Similarly, N-substituted phenyl-2-acyloxycyclohexylsulfonamides containing trifluoromethylphenyl moieties have demonstrated significant fungicidal activity.[4]
-
Drug Discovery: In medicinal chemistry, this building block can be used to synthesize a variety of potential therapeutic agents. The fluorine and trifluoromethyl groups can modulate the pKa of nearby functional groups and participate in hydrogen bonding and other non-covalent interactions within protein binding pockets, leading to enhanced potency and selectivity. The general protocols for amide bond formation are directly applicable to the synthesis of libraries of compounds for high-throughput screening.
Conclusion
This compound is a highly functionalized and synthetically versatile building block with significant potential in the development of new agrochemicals and pharmaceuticals. Its unique substitution pattern allows for a range of chemical transformations, providing access to a diverse array of complex molecules. The protocols outlined in this guide serve as a starting point for the exploration of its rich chemistry, and it is anticipated that further research will continue to uncover new and innovative applications for this valuable compound.
References
- 1. US5030735A - Process for the preparation of insecticidal, acaricidal and nematicidal 2-aryl-5-(trifluoromethyl) pyrrole compounds - Google Patents [patents.google.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid
Introduction: Navigating the Challenges of a Highly Electron-Deficient Substrate
The formation of the amide bond is a cornerstone of modern medicinal chemistry and drug development.[1] However, the reactivity of the constituent carboxylic acid and amine partners can vary dramatically, often necessitating carefully tailored protocols. 2,3-difluoro-4-(trifluoromethyl)benzoic acid is a valuable building block in pharmaceutical research, prized for the ability of its fluorinated motifs to enhance metabolic stability and modulate binding affinity.[2][3] Its utility, however, is paired with a significant synthetic challenge: the profound electron-withdrawing nature of the fluoro and trifluoromethyl substituents. This electronic deficiency deactivates the carboxylic acid, rendering it less susceptible to nucleophilic attack and making amide bond formation a non-trivial endeavor.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the amide coupling of this compound. We will delve into the mechanistic rationale behind reagent selection and provide detailed, step-by-step protocols for several robust methods, enabling the successful synthesis of a diverse range of amide derivatives.
Understanding the Substrate: The Impact of Electronegativity
The key to successfully coupling this compound lies in understanding its electronic properties. The two fluorine atoms at the 2- and 3-positions, combined with the potent trifluoromethyl group at the 4-position, create a highly electron-deficient aromatic ring. This has two primary consequences for amide coupling reactions:
-
Decreased Nucleophilicity of the Carboxylate: The inductive electron-withdrawing effects of the substituents reduce the electron density on the carboxylate group, making it a poorer nucleophile for the initial activation step with coupling reagents.
-
Increased Acidity of the Carboxylic Acid: The electron-withdrawing groups stabilize the conjugate base, making the carboxylic acid more acidic. While this might seem beneficial, it does not fundamentally alter the challenge of activating the carboxyl group for amide bond formation.
Therefore, successful protocols must employ highly efficient activation strategies to overcome the inherent low reactivity of this substrate.
Recommended Amide Coupling Protocols
The following protocols have been designed to provide reliable starting points for the amide coupling of this compound. The choice of method will depend on the nature of the amine coupling partner (primary vs. secondary, sterically hindered, or electron-deficient) and the desired scale of the reaction.
Protocol 1: High-Efficiency Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent, particularly for challenging substrates.[4][5] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[6][7] The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt in its ability to accelerate the reaction and suppress racemization.[5][8]
Workflow for HATU Coupling:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Reagent Choices:
| Reagent | Molar Equivalents | Purpose |
| This compound | 1.0 | Limiting Reagent |
| HATU | 1.1 | Highly efficient coupling agent for activating the electron-deficient carboxylic acid. |
| Amine | 1.2 | Nucleophile for amide bond formation. A slight excess is used to drive the reaction to completion. |
| DIPEA | 2.5 | Non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed. |
| Anhydrous DMF | - | Polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. |
Protocol 2: Carbodiimide-Mediated Coupling with EDC and an Additive
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation due to their affordability and the water-soluble nature of the urea byproduct.[9][10] For challenging substrates like this compound, the use of an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[7] These additives form an active ester intermediate that is more reactive than the initial O-acylisourea, leading to higher yields and reduced side reactions.[8][11]
Mechanism of EDC/HOBt Coupling:
Caption: Simplified mechanism of EDC/HOBt coupling.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), the amine (1.2 equiv), and HOBt (or HOAt) (1.2 equiv) in anhydrous dichloromethane (DCM) or DMF (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 equiv) to the stirred mixture in one portion.
-
If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or triethylamine (TEA) (1.0 equiv per HCl salt).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM (if DMF was used as the solvent, perform a standard aqueous workup as in Protocol 1).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Reagent Choices:
| Reagent | Molar Equivalents | Purpose |
| This compound | 1.0 | Limiting Reagent |
| Amine | 1.2 | Nucleophile. |
| EDC·HCl | 1.5 | Water-soluble carbodiimide for carboxyl activation.[10] |
| HOBt (or HOAt) | 1.2 | Additive to form a more reactive active ester, increase yields, and minimize side reactions.[8] |
| Anhydrous DCM/DMF | - | Solvent. DCM is often preferred for easier workup, but DMF may be necessary for less soluble reactants. |
Protocol 3: Acyl Fluoride Formation for Sterically Hindered Amines
For particularly challenging couplings, especially with sterically hindered or very electron-deficient amines, a two-step protocol involving the formation of an acyl fluoride intermediate can be highly effective.[12][13] Acyl fluorides are relatively stable yet exhibit high reactivity towards amines.[12] Reagents like Deoxo-Fluor® or PyFluor can be used for this transformation.
Step-by-Step Methodology:
Step A: Acyl Fluoride Formation
-
Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add Deoxo-Fluor® (1.1 equiv) to the solution.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours. Monitor the conversion to the acyl fluoride by ¹⁹F NMR if possible, or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.
-
The resulting acyl fluoride solution is typically used directly in the next step without purification.
Step B: Amidation
-
In a separate flask, dissolve the amine (1.0 equiv) and a non-nucleophilic base like DIPEA (1.5 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acyl fluoride solution from Step A to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Perform a standard aqueous workup and purification as described in Protocol 2.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. Switching from HOBt to the more reactive HOAt can also be beneficial. For very unreactive amines, the acyl fluoride method is a strong alternative.
-
Side Reactions: The primary side reaction with carbodiimides is the formation of an N-acylurea byproduct.[14] Using an additive like HOBt or HOAt significantly suppresses this pathway.[11]
-
Solvent Choice: While DCM and DMF are common choices, other polar aprotic solvents like acetonitrile can also be effective.[15]
-
Base Selection: DIPEA and TEA are standard choices. For sensitive substrates, a milder base like 2,4,6-collidine may be considered.
Conclusion
The amide coupling of this compound presents a common challenge in medicinal chemistry due to its highly electron-deficient nature. However, by employing robust activation strategies, such as those utilizing HATU, EDC/HOAt, or acyl fluoride intermediates, high yields of the desired amide products can be reliably obtained. The protocols outlined in this application note provide a strong foundation for researchers to successfully incorporate this valuable building block into their synthetic campaigns. Careful consideration of the amine coupling partner's properties will guide the selection of the most appropriate and effective method.
References
- 1. hepatochem.com [hepatochem.com]
- 2. ossila.com [ossila.com]
- 3. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers
Introduction: The Critical Role of Kinases and the Dawn of Targeted Synthesis
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of these diseases, shifting the paradigm from broad-spectrum cytotoxic agents to highly targeted therapies. The success of the first clinically approved kinase inhibitor, Imatinib, for chronic myeloid leukemia, underscored the immense therapeutic potential of this drug class.
This guide provides an in-depth exploration of the synthetic strategies and detailed protocols employed in the discovery and development of kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the rationale behind the chosen synthetic routes and experimental conditions. We will delve into the core chemical reactions, the construction of key pharmacophores, and provide practical protocols for the synthesis of exemplary kinase inhibitors.
Pillar 1: Strategic Approaches to Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor is not merely a chemical exercise but a carefully orchestrated process guided by the principles of medicinal chemistry and a deep understanding of the target kinase's structure and biology. The overarching goal is to create molecules with high potency, selectivity, and favorable pharmacokinetic properties. Two primary strategies that guide the synthetic chemist are Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD).
Structure-Based Drug Design (SBDD): SBDD leverages the three-dimensional structure of the target kinase, typically obtained from X-ray crystallography, to design inhibitors with high affinity and specificity. This approach allows for the rational design of molecules that can fit precisely into the ATP-binding site or other allosteric pockets, maximizing favorable interactions and minimizing off-target effects. The synthesis is therefore tailored to create compounds that complement the structural features of the target.
Fragment-Based Drug Discovery (FBDD): FBDD begins with the screening of small, low-molecular-weight compounds ("fragments") that bind weakly to the target kinase. Once a fragment with desirable binding characteristics is identified, synthetic chemistry is employed to "grow" or link these fragments into more potent, drug-like molecules. This approach allows for the exploration of a wider chemical space and can lead to the discovery of novel inhibitor scaffolds.
The logical workflow for the development of kinase inhibitors often follows a path from initial hit identification to lead optimization, guided by these principles.
Caption: Logical workflow for kinase inhibitor development.
Pillar 2: Core Synthetic Methodologies and Key Reactions
The construction of kinase inhibitors relies on a robust toolbox of organic reactions. The ability to efficiently and selectively form key chemical bonds is paramount. Below, we detail some of the most critical reactions and provide generalized protocols.
Palladium-Catalyzed Cross-Coupling Reactions: The Architects of Biaryl Scaffolds
Palladium-catalyzed cross-coupling reactions are indispensable in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in the synthesis of kinase inhibitors, which often feature biaryl or aryl-amine linkages that are crucial for binding to the kinase hinge region.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. This reaction is instrumental in constructing the biaryl cores of many kinase inhibitors.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv) or K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Common Catalysts and Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-110 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃, K₃PO₄ | DME, THF | 80-100 |
| Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄ | t-BuOH, Toluene | 80-110 |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides. This reaction is frequently used to install the critical amine linkage that interacts with the kinase hinge region.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 equiv), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 equiv).
-
Solvent Addition: Add a dry, degassed solvent such as toluene, dioxane, or THF.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Amide Bond Formation: The Peptide Mimic
The amide bond is a fundamental linkage in peptides and proteins, and its formation is a cornerstone of medicinal chemistry. In kinase inhibitors, amide bonds often serve as key structural elements and hydrogen bond donors/acceptors.
General Protocol for Amide Coupling using EDC/HOBt:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent (e.g., DMF or DCM). Add 1-hydroxybenzotriazole (HOBt, 1.1 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add the amine (1.0-1.2 equiv) to the reaction mixture, followed by a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equiv).
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Table 2: Common Amide Coupling Reagents
| Reagent | Activating Agent | Additive | Base |
| EDC | Carbodiimide | HOBt, NHS | DIPEA, TEA |
| HATU | Uronium Salt | - | DIPEA, 2,4,6-Collidine |
| BOP | Phosphonium Salt | - | DIPEA, TEA |
| T3P | Phosphonic Anhydride | - | Pyridine, TEA |
Pillar 3: Synthesis of Exemplary Kinase Inhibitors - Detailed Protocols
To illustrate the practical application of these synthetic methodologies, we provide detailed protocols for the synthesis of three clinically approved kinase inhibitors: Imatinib, Gefitinib, and Sorafenib.
Synthesis of Imatinib
Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase and is a first-line treatment for chronic myeloid leukemia. Its synthesis involves the construction of a central pyrimidine core followed by sequential coupling reactions.
Protocol for a Key Step in Imatinib Synthesis: Buchwald-Hartwig Amination
This protocol describes the coupling of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.
-
Reagents and Materials:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine (1.0 equiv)
-
4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to afford Imatinib.
-
Synthesis of Gefitinib
Gefitinib is an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Its synthesis often involves the construction of a quinazoline core.
Protocol for the Synthesis of the Quinazoline Core of Gefitinib:
This protocol outlines the cyclization of 2-amino-5-(3-morpholinopropoxy)-4-methoxybenzonitrile to form the quinazoline ring.
-
Reagents and Materials:
-
2-amino-5-(3-morpholinopropoxy)-4-methoxybenzonitrile (1.0 equiv)
-
Formamide (excess, as reagent and solvent)
-
Ammonium formate (catalytic)
-
-
Procedure:
-
Combine 2-amino-5-(3-morpholinopropoxy)-4-methoxybenzonitrile and a catalytic amount of ammonium formate in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the quinazolin-4-one intermediate.
-
Synthesis of Sorafenib
Sorafenib is a multi-kinase inhibitor that targets Raf kinases and VEGFR, used in the treatment of renal cell carcinoma and hepatocellular carcinoma. A key step in its synthesis is the formation of a biaryl urea linkage.
Protocol for the Urea Formation in Sorafenib Synthesis:
This protocol describes the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
-
Reagents and Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide (1.0 equiv)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in anhydrous DCM to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours at room temperature.
-
Monitor the reaction by TLC. A precipitate of Sorafenib should form.
-
Collect the solid product by filtration.
-
Wash the solid with cold DCM and dry under vacuum to afford pure Sorafenib.
-
Pillar 4: Advanced Synthetic Concepts in Kinase Inhibitor Design
Beyond the core methodologies, the field of kinase inhibitor synthesis is continually evolving, with the development of more sophisticated strategies to address challenges such as drug resistance and the need for greater selectivity.
Covalent Kinase Inhibitors
Covalent inhibitors form an irreversible bond with a specific amino acid residue, typically a cysteine, within the kinase active site. This can lead to enhanced potency and a longer duration of action. The synthesis of covalent inhibitors involves the incorporation of a reactive "warhead," such as an acrylamide or a vinyl sulfone, onto the inhibitor scaffold.
Caption: Synthetic workflow for covalent kinase inhibitors.
Allosteric Kinase Inhibitors
Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket. This can offer advantages in terms of selectivity, as allosteric sites are often less conserved across the kinome. The synthesis of allosteric inhibitors is highly dependent on the specific allosteric site being targeted and often requires novel scaffold design.
Conclusion
The synthesis of kinase inhibitors is a dynamic and intellectually stimulating field at the intersection of organic chemistry, medicinal chemistry, and biology. The ability to rationally design and efficiently synthesize novel kinase inhibitors is a critical driver of progress in the development of targeted therapies for a wide range of diseases. This guide has provided a comprehensive overview of the key synthetic strategies, core reactions, and detailed protocols that underpin this important area of research. By understanding both the "how" and the "why" of kinase inhibitor synthesis, researchers are better equipped to design and create the next generation of life-saving medicines.
Application Note & Protocols: Derivatization of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid for Structure-Activity Relationship (SAR) Studies
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] The 2,3-difluoro-4-(trifluoromethyl)benzoic acid scaffold is of particular interest for structure-activity relationship (SAR) studies. The dense fluorine substitution creates a highly electron-deficient aromatic ring, which can significantly alter pKa, molecular conformation, and potential interactions with protein targets.[3] The trifluoromethyl group further enhances lipophilicity and can act as a metabolic blocker, while the ortho-fluoro substituent can induce a planar twist in the carboxylic acid moiety, influencing its presentation to a binding pocket—a phenomenon known as the "ortho effect".[1][4]
This application note provides detailed, field-proven protocols for the derivatization of this compound. We will focus on three fundamental transformations crucial for building a diverse chemical library for SAR exploration:
-
Amide Bond Formation: To explore the impact of diverse substituents and hydrogen bonding capabilities.
-
Esterification: To modulate lipophilicity and probe interactions within hydrophobic pockets.
-
Suzuki-Miyaura Cross-Coupling: To extend the molecular framework and explore new vector spaces.
These protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their discovery programs.
I. Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[5] For an electron-deficient and sterically hindered substrate like this compound, standard carbodiimide coupling conditions are effective. The use of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure minimizes side reactions and prevents racemization if chiral amines are used.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general and highly reliable method for coupling this compound with a range of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt, 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (1 M HCl, sat. NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (to a concentration of approx. 0.1 M). If solubility is limited, a minimal amount of anhydrous DMF can be added as a co-solvent.
-
Reagent Addition: Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. The electron-withdrawing nature of the fluorinated ring enhances the electrophilicity of the carboxyl carbon, facilitating activation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.
Visualization of Amide Synthesis Workflow
Caption: Workflow for EDC/HOBt mediated amide synthesis.
II. Esterification of a Sterically Hindered Fluorinated Acid
Esterification of this compound can be challenging due to the steric hindrance imposed by the ortho-fluoro substituent. While classic Fischer esterification using a large excess of alcohol and a strong acid catalyst is feasible, milder methods are often preferred to avoid potential side reactions.[6][7] A highly effective method involves activation with a carbodiimide followed by reaction with the alcohol in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
Protocol 2: EDC/DMAP Catalyzed Esterification
This protocol is suitable for esterifying the title compound with primary and less hindered secondary alcohols.
Materials:
-
This compound
-
Alcohol (1.5 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP, 0.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Reagent Addition: Add the alcohol (1.5 eq) and DMAP (0.2 eq) to the solution.
-
Activation: Add EDC·HCl (1.5 eq) to the mixture at room temperature. The steric bulk around the carboxylic acid necessitates slightly more forcing conditions and a higher equivalence of coupling agents compared to a simple amide coupling.
-
Reaction: Stir the reaction at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction with DCM and wash with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
Data Presentation: Representative Derivatization Conditions
| Entry | Derivatization | Coupling Partner | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) |
| 1 | Amidation | Benzylamine | EDC·HCl, HOBt, DIPEA | DCM | RT | 85-95 |
| 2 | Amidation | Morpholine | EDC·HCl, HOBt, DIPEA | DCM | RT | 90-98 |
| 3 | Amidation | Aniline | HATU, DIPEA | DMF | RT | 70-85 |
| 4 | Esterification | Methanol | EDC·HCl, DMAP | DCM | RT | 80-90 |
| 5 | Esterification | Isopropanol | EDC·HCl, DMAP | DCM | RT | 65-75 |
| 6 | Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
| 7 | Suzuki Coupling | 3-Thiopheneboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane/H₂O | 100 | 70-80 |
III. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. To utilize this compound in this reaction, it must first be converted to an aryl halide or triflate. A more direct, albeit less common, approach involves the decarboxylative coupling of the benzoic acid itself, though this often requires specialized catalysts and conditions. A more robust strategy for SAR involves first converting the acid to a derivative (e.g., an ester or amide) and then performing the Suzuki coupling on a bromo- or iodo-analogue of the starting material, if available. However, for the purpose of this guide, we will outline a protocol for a related, activated substrate, such as a bromo-substituted analogue, to illustrate the principles. Let's assume the goal is to couple a related building block, 2,3-difluoro-4-(trifluoromethyl)bromobenzene, to generate biaryl structures that can then be further elaborated.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the coupling of an aryl bromide with a boronic acid, a key transformation for extending the core scaffold.
Materials:
-
Aryl Bromide (e.g., 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene, 1.0 eq)
-
Aryl- or Heteroarylboronic Acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard inert atmosphere glassware and techniques
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (K₂CO₃, 2.0 eq).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The presence of water is often crucial for the efficiency of the transmetalation step.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl compound.
Visualization of SAR Study Logic
Caption: Logical flow for a SAR study.
IV. Characterization of Derivatives
All synthesized compounds should be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure. The presence of multiple fluorine atoms will result in complex splitting patterns that are highly informative.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
- 3. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
reaction conditions for Suzuki coupling with 2,3-difluoro-4-(trifluoromethyl)benzoic acid derivatives
Application Note & Protocol: Suzuki-Miyaura Coupling of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Synthetic Challenges
Fluorinated aromatic compounds are cornerstone building blocks in modern medicinal chemistry and agrochemicals. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. The specific motif, this compound, and its derivatives are of particular interest for constructing complex biaryl structures found in various pharmacologically active agents.
The Suzuki-Miyaura cross-coupling reaction is a premier method for carbon-carbon bond formation due to its functional group tolerance and generally mild conditions.[1] However, the substrate presents a formidable challenge. The aryl halide precursor is exceptionally electron-deficient due to the cumulative withdrawing effects of two ortho/meta fluorine atoms and a para-trifluoromethyl group. This electronic state deactivates the carbon-halogen bond, rendering the crucial oxidative addition step of the catalytic cycle kinetically challenging.[2][3]
This guide provides a comprehensive overview of the mechanistic considerations, optimized protocols, and troubleshooting strategies necessary for successfully implementing the Suzuki-Miyaura coupling with these demanding substrates.
Core Mechanistic Considerations for an Electron-Deficient System
The standard Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] For electron-deficient aryl halides, the oxidative addition of the aryl halide to the Pd(0) complex is typically the rate-limiting step.
To overcome this high activation barrier, the catalyst system must be carefully selected. The key is to employ a palladium center that is sufficiently electron-rich to readily undergo oxidative addition. This is achieved through the use of specific ancillary ligands.
Key Ligand Characteristics for Success:
-
Strongly Electron-Donating: Ligands that increase the electron density on the palladium center make it more nucleophilic and accelerate the oxidative addition step.[5][6]
-
Sterically Bulky: Bulky ligands promote the formation of monoligated, 12-electron Pd(0) species, which are highly reactive intermediates.[5] They also facilitate the final reductive elimination step to release the product.[7]
Dialkylbiaryl phosphines, such as those developed by Buchwald and others, are exceptionally well-suited for this purpose and have become the gold standard for coupling challenging substrates.[7][8]
Catalytic Cycle Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
Application Note & Protocol: A Scalable Synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid and Its Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Benzoic Acids in Modern Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere for various alkyl groups and can enhance a molecule's lipophilicity, facilitating passage across biological membranes while also blocking sites of metabolic degradation.[2][4]
2,3-Difluoro-4-(trifluoromethyl)benzoic acid is a highly valuable building block that combines these beneficial attributes. Its unique substitution pattern provides a scaffold for creating novel active pharmaceutical ingredients (APIs) with enhanced potency and optimized drug-like properties.[5][6] For instance, derivatives of this acid are investigated for their potential as G protein-coupled receptor agonists and potassium channel openers.[5][6] This guide provides a detailed, field-proven protocol for the scale-up synthesis of this key intermediate, moving beyond simple laboratory procedures to address the practical challenges of larger-scale production.
Synthetic Strategy: Direct Carboxylation for Efficient Scale-Up
Several synthetic routes to fluorinated benzoic acids exist, including Grignard reactions followed by carboxylation, cyanation and subsequent hydrolysis, or multi-step functional group interconversions.[7][8][9] However, for large-scale synthesis, a process that minimizes steps, avoids cryogenic conditions, and utilizes readily available starting materials is paramount.
The recommended and most direct route for scaling the synthesis of the title compound is the high-temperature, high-pressure carboxylation of 2,3-difluorobenzotrifluoride. This method offers a robust and efficient pathway to the desired product in a single key transformation.[10]
Workflow Overview
The overall process can be visualized as a streamlined workflow from starting materials to the final, purified product.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is based on a proven carboxylation reaction, optimized for scalability and high yield.[10]
Materials and Equipment
-
Reactants:
-
2,3-Difluorobenzotrifluoride (Starting Material)
-
Cesium Fluoride (CsF)
-
Sodium tert-butoxide (NaOtBu)
-
18-Crown-6 ether (Catalyst)
-
Carbon Dioxide (CO₂), high purity gas
-
Hydrochloric Acid (HCl), concentrated
-
-
Solvent:
-
1,3-Dimethyl-2-imidazolidinone (DMI)
-
Deionized Water
-
-
Equipment:
-
High-pressure stainless steel or Hastelloy reactor (e.g., Parr reactor) equipped with mechanical stirring, heating mantle, cooling coils, pressure gauge, and gas inlet/outlet valves.
-
Solvent recovery system (e.g., rotary evaporator suitable for large volumes).
-
Large glass-lined or polypropylene vessel for work-up and crystallization.
-
Filtration apparatus (e.g., Nutsche filter-dryer or large Buchner funnel setup).
-
Vacuum oven for drying.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, flame-resistant lab coat, heavy-duty chemical-resistant gloves.[11][12]
-
Experimental Procedure
Step 1: Reactor Charging and Setup
-
Ensure the high-pressure reactor is clean, dry, and has passed all safety and pressure checks.
-
Under an inert atmosphere (e.g., Nitrogen or Argon), charge the reactor with 2,3-difluorobenzotrifluoride (1.0 mol equivalent).
-
Add 1,3-Dimethyl-2-imidazolidinone (DMI) solvent (approx. 5-6 volumes relative to the starting material).
-
Add cesium fluoride (1.0 mol eq.), 18-crown-6 ether (0.02 mol eq.), and sodium tert-butoxide (0.14 mol eq.).[10]
-
Seal the reactor according to the manufacturer's specifications. Begin mechanical stirring.
Step 2: Carboxylation Reaction
-
Pressurize the reactor with carbon dioxide to approximately 0.1 MPa (1 bar).[10]
-
Commence heating the reaction mixture to 180°C. The internal pressure will rise as the temperature increases. Monitor the pressure gauge closely.
-
Maintain the reaction at 180°C under CO₂ pressure for 5 hours.[10] The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing via HPLC or GC-MS.
Step 3: Cooldown and Work-up
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess CO₂ pressure in a well-ventilated fume hood.
-
Transfer the reaction mixture to a suitable vessel for solvent recovery.
-
Recover the DMI solvent under reduced pressure. A recovery rate of over 95% is typically achievable.[10]
-
To the resulting residue, add deionized water (approx. 5 volumes). Stir until all solids are dissolved or well-suspended.
Step 4: Product Isolation and Purification
-
Cool the aqueous mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2. The product will precipitate as a solid.[10]
-
Stir the resulting slurry to allow for complete crystallization.
-
Isolate the solid product by filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is approximately 84% with a purity of >98%.[10]
Rationale and Key Process Parameters
Understanding the function of each component is crucial for successful troubleshooting and optimization.
| Parameter | Value / Reagent | Rationale & Scale-Up Insight |
| Starting Material | 2,3-Difluorobenzotrifluoride | A readily available industrial chemical. Its electron-deficient nature, while making it stable, necessitates harsh reaction conditions for carboxylation. |
| Solvent | DMI | A high-boiling polar aprotic solvent is required to solubilize the fluoride salts and withstand the high reaction temperature of 180°C. |
| Catalyst System | CsF, 18-Crown-6 | Cesium fluoride is a source of "naked" fluoride ions, which are highly nucleophilic. 18-Crown-6 ether chelates the cesium cation, enhancing the reactivity of the fluoride anion to facilitate the carboxylation mechanism. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base that assists in the reaction, likely by deprotonation or activation of intermediates.[10] |
| Temperature | 180°C | High temperature is necessary to provide the activation energy required to overcome the stability of the trifluoromethylated aromatic ring and drive the reaction to completion in a reasonable timeframe.[10] |
| Pressure | ~0.1 MPa (initial) | Pressurizing with CO₂ ensures a high concentration of the carboxylating agent is available in the reaction mixture, pushing the equilibrium towards the product. |
| Purification | Acidification & Crystallization | This is a classic, robust, and highly scalable method for purifying acidic compounds. It avoids the need for costly and solvent-intensive column chromatography, which is impractical at a large scale.[13] |
Safety and Handling
Handling fluorinated compounds, especially at scale and under high pressure, requires strict adherence to safety protocols.
-
Chemical Hazards: Trifluoromethylated compounds and their reagents can be corrosive, irritant, and toxic.[14][15] Always handle these chemicals in a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[11][16]
-
Pressure Safety: All personnel using high-pressure equipment must be thoroughly trained. Ensure the reactor is behind a blast shield and that all pressure relief systems are functioning correctly.
-
Thermal Hazards: The reaction is conducted at high temperatures. Use appropriate thermal protection when handling the hot reactor.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge chemical waste into sewer systems.[11]
Conclusion
The direct carboxylation of 2,3-difluorobenzotrifluoride represents an efficient and scalable method for producing high-purity this compound. By understanding the rationale behind the chosen reagents and conditions, researchers and process chemists can confidently implement and adapt this protocol for large-scale manufacturing, thereby ensuring a reliable supply of this critical intermediate for pharmaceutical development and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. ossila.com [ossila.com]
- 7. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. synquestlabs.com [synquestlabs.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Characterizing Enzymatic Reactions of Fluorinated Benzoic Acids
Introduction: The Critical Role of Fluorine in Drug Development and Metabolism
The strategic incorporation of fluorine into molecular structures has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[1][3][4] Fluorinated benzoic acids and their derivatives are prevalent substructures in a wide array of pharmaceuticals and agrochemicals.[5][6] Consequently, a thorough understanding of how these compounds are metabolized by enzymes is paramount for drug development professionals. Predicting metabolic pathways, identifying potential reactive metabolites, and understanding species-specific differences in drug clearance all hinge on robust enzymatic analysis.
This guide provides a comprehensive overview and detailed protocols for studying the enzymatic reactions of fluorinated benzoic acids. We will delve into the primary enzyme classes responsible for their metabolism, provide step-by-step experimental workflows, and offer insights into data interpretation. The protocols described herein are designed to be self-validating systems, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Part 1: Key Enzyme Classes and Reaction Mechanisms
The biotransformation of fluorinated benzoic acids is primarily mediated by two major classes of enzymes: Rieske non-heme iron dioxygenases, commonly found in bacteria, and Cytochrome P450 monooxygenases, which are central to human drug metabolism.[7][8][9]
Rieske Non-Heme Iron Dioxygenases
Found predominantly in microbial degradation pathways, Rieske dioxygenases are multi-component enzyme systems that catalyze the initial attack on the aromatic ring.[9][10] Enzymes like benzoate 1,2-dioxygenase (BZDO) and 2-halobenzoate 1,2-dioxygenase initiate degradation by incorporating both atoms of molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol.[9][10][11]
The position of the fluorine atom is a critical determinant of the reaction's outcome:
-
Defluorination: If the fluorine is at the site of hydroxylation (the ipso position), the initial dioxygenation can lead to the elimination of the fluoride ion.[12][13] For example, 2-halobenzoate 1,2-dioxygenase converts 2-fluorobenzoate directly to catechol, releasing fluoride in the process.[14][15]
-
Metabolite Formation: If the fluorine is not at the position of attack, a fluorinated intermediate is formed. For instance, 4-fluorobenzoate is converted to 4-fluorocatechol.[16][17] This fluorinated catechol then proceeds through the degradation pathway until a subsequent enzymatic step cleaves the C-F bond.[6][16]
Cytochrome P450 (CYP) Monooxygenases
In mammals, the cytochrome P450 (CYP) superfamily of heme-containing enzymes is the primary driver of xenobiotic metabolism.[7][8][18] These enzymes typically catalyze hydroxylation reactions. The metabolism of fluorinated aromatics by CYPs can be complex and may lead to oxidative defluorination.[7][8][19] This process can sometimes generate reactive quinone-like intermediates, which is a critical consideration in toxicology and drug safety assessment.[8] For example, certain human liver P450 isozymes, such as P450 1A2 and P450 3A4, have been shown to mediate oxidative defluorination of fluorinated drug molecules.[8]
Part 2: Experimental Workflows and Protocols
This section details a logical workflow for characterizing the interaction between an enzyme and a fluorinated benzoic acid substrate, from initial screening to detailed kinetic analysis and metabolite identification.
Caption: General experimental workflow for enzymatic analysis.
Protocol 1: Screening for Enzyme Activity with Fluorinated Benzoic Acids
Principle: This protocol provides a general method to determine if an enzyme or enzyme preparation (e.g., cell lysate, liver microsomes) can metabolize a specific fluorinated benzoic acid. The primary method for detection is monitoring the consumption of the NADH or NADPH cofactor spectrophotometrically at 340 nm. A decrease in absorbance indicates cofactor oxidation, which is coupled to substrate turnover.
Materials:
-
Enzyme preparation (e.g., purified dioxygenase, cell-free extract, or human liver microsomes)
-
Fluorinated benzoic acid substrates (e.g., 2-, 3-, 4-fluorobenzoate), 100 mM stock in DMSO or ethanol
-
Non-fluorinated benzoic acid (positive control)
-
Reaction Buffer: 50 mM Tris-HCl or Potassium Phosphate, pH 7.5
-
Cofactor: 10 mM NADH or NADPH stock in Reaction Buffer
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Methodology:
-
Reaction Master Mix Preparation: For each substrate to be tested, prepare a master mix. For a final reaction volume of 200 µL per well, this will include:
-
170 µL Reaction Buffer
-
10 µL Enzyme Preparation (adjust volume based on protein concentration and activity)
-
-
Control Setup (Trustworthiness Pillar): It is critical to include proper controls:
-
No Substrate Control: Master mix + 10 µL solvent (DMSO/ethanol). This accounts for any substrate-independent cofactor oxidation.
-
No Enzyme Control: Reaction Buffer + Substrate + Cofactor. This ensures no spontaneous, non-enzymatic reaction occurs.
-
Positive Control: Master mix with non-fluorinated benzoic acid. This validates that the enzyme is active under the assay conditions.
-
-
Assay Plate Setup:
-
Pipette 180 µL of the appropriate master mix into triplicate wells for each condition (Test Substrate, No Substrate, Positive Control).
-
Add 10 µL of the corresponding substrate stock (or solvent for the 'No Substrate' control) to the wells. Final substrate concentration will be 5 mM.
-
-
Initiate Reaction:
-
Pre-incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM cofactor stock (NADH or NADPH) to all wells for a final concentration of 0.5 mM.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the rate of reaction (mOD/min) for each well.
-
Data Interpretation: A statistically significant increase in the rate of cofactor consumption in the presence of the fluorinated substrate compared to the 'No Substrate' control indicates enzymatic activity. Compare this rate to the positive control (benzoic acid) to get a preliminary idea of relative activity.
Protocol 2: Determination of Steady-State Kinetic Parameters (Kₘ and Vₘₐₓ)
Principle: Once activity is confirmed, this protocol determines the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of the enzyme for the fluorinated substrate. Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing insight into the enzyme's affinity for the substrate. The procedure involves measuring the initial reaction velocity at various substrate concentrations.
Materials:
-
Same as Protocol 1.
-
Fluorinated benzoic acid substrate with confirmed activity.
Methodology:
-
Substrate Dilution Series: Prepare a series of dilutions of the fluorinated benzoic acid stock solution. A typical range would be designed to bracket the expected Kₘ (e.g., 0.1x to 10x Kₘ). If Kₘ is unknown, a broad range from 10 µM to 5 mM is a good starting point.
-
Assay Setup: Set up reactions in a 96-well plate as described in Protocol 1. This time, instead of a single substrate concentration, use the dilution series prepared in step 1. Ensure all concentrations are tested in triplicate. Include a 'No Substrate' control.
-
Reaction and Data Acquisition: Initiate the reaction with the cofactor and monitor the absorbance at 340 nm as before. Calculate the initial velocity (v₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Data Conversion: Convert the rate from mOD/min to µmol/min using the Beer-Lambert law (A = εcl) and the extinction coefficient for NADH or NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
Kinetic Analysis (Expertise Pillar):
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = Vₘₐₓ * [S] / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism, Origin). This is the most accurate method for determining Kₘ and Vₘₐₓ.
-
Causality Note: A direct non-linear fit is preferred over linear transformations like the Lineweaver-Burk plot, as the latter can disproportionately weight data points at low substrate concentrations, leading to less accurate parameter estimates.
-
Data Presentation: Summarize the kinetic parameters for different substrates in a table for easy comparison.
| Substrate | Enzyme System | Kₘ (µM) | Relative Activity (%) | Reference |
| Benzoate | Ralstonia eutropha B9 (BZDO) | 2.5 ± 0.3 | 100 | [11] |
| 2-Fluorobenzoate | Ralstonia eutropha B9 (BZDO) | 1.8 ± 0.2 | 87 ± 5 | [11] |
| 3-Fluorobenzoate | Ralstonia eutropha B9 (BZDO) | 1.6 ± 0.2 | 110 ± 5 | [11] |
| 4-Fluorobenzoate | Ralstonia eutropha B9 (BZDO) | 3.1 ± 0.3 | 75 ± 6 | [11] |
Note: Data presented is illustrative and derived from literature values to demonstrate format.[11]
Protocol 3: Metabolite Identification by HPLC-MS/MS
Principle: This protocol is designed to identify the products of the enzymatic reaction. A scaled-up enzymatic reaction is performed, quenched, and then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful technique separates the components of the reaction mixture and provides mass information for identification.[20][21][22]
Materials:
-
Scaled-up reaction components from Protocol 1 (e.g., in a 1.5 mL tube)
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
HPLC-grade water and acetonitrile
-
Formic acid
-
Analytical standards of potential metabolites (if available)
-
HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
C18 Reverse-Phase HPLC column
Caption: Enzymatic conversion of 2-Fluorobenzoate to Catechol.
Methodology:
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, set up a 1 mL reaction containing: 50 mM Buffer (pH 7.5), 1 mM fluorinated benzoic acid, 1 mM NADH/NADPH, and an appropriate amount of enzyme.
-
Set up a 'time-zero' control by adding the quenching solution before the enzyme.
-
Set up a 'no-enzyme' control.
-
Incubate the reaction at the optimal temperature for 1-2 hours, or until substrate consumption is significant (can be checked via TLC or a quick HPLC run).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume (1 mL) of cold Quenching Solution (Acetonitrile with 0.1% formic acid). This will precipitate most of the protein.
-
Vortex vigorously.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 5-10 minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.[22]
-
Acquisition: Perform a full scan (e.g., m/z 100-500) to identify all ions present. Then, perform data-dependent MS/MS acquisition to obtain fragmentation patterns for the ions of interest.
-
-
-
Data Analysis (Authoritative Grounding Pillar):
-
Compare the chromatograms of the full reaction sample with the time-zero and no-enzyme controls. New peaks in the reaction sample are potential metabolites.
-
Extract the mass-to-charge ratio (m/z) for the potential metabolite peaks.
-
Based on the expected reaction (e.g., hydroxylation adds 16 Da, decarboxylation removes 44 Da), predict the mass of potential products.
-
For a peak corresponding to a predicted mass, analyze the MS/MS fragmentation pattern to confirm its structure.
-
If analytical standards are available, confirm the identity of the metabolite by comparing retention time and fragmentation patterns.
-
Part 3: Field-Proven Insights & Troubleshooting
-
Expertise - Fluorine's Electronic Effects: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of the benzoic acid.[1][4] This can affect substrate binding and catalysis. Be mindful that the optimal pH for a fluorinated analog may differ slightly from the non-fluorinated parent compound.
-
Trustworthiness - Enzyme Inactivation: Some enzymatic defluorination reactions can generate reactive species that may lead to mechanism-based inactivation of the enzyme.[8][19] If you observe that the reaction rate decreases rapidly over time (not due to substrate depletion), consider performing experiments to test for irreversible inhibition.
-
Troubleshooting - Low Activity: If activity with a fluorinated substrate is low, consider increasing the enzyme concentration. Fluorinated compounds can sometimes be poor substrates, and higher enzyme levels may be needed to observe a measurable rate.[6] Also, ensure the substrate is fully dissolved; poor solubility can lead to artificially low activity measurements.
By combining these robust protocols with a foundational understanding of the underlying enzymatic mechanisms, researchers can effectively characterize the metabolism of fluorinated benzoic acids, generating critical data for the fields of drug discovery, environmental science, and biotechnology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Engineering site-selective incorporation of fluorine into polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Atlas of the microbial degradation of fluorinated pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. normalesup.org [normalesup.org]
- 10. Benzoate 1,2-dioxygenase from Pseudomonas putida: single turnover kinetics and regulation of a two-component Rieske dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and some properties of 2-halobenzoate 1,2-dioxygenase, a two-component enzyme system from Pseudomonas cepacia 2CBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification and some properties of 2-halobenzoate 1,2-dioxygenase, a two-component enzyme system from Pseudomonas cepacia 2CBS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic formation, stability, and spontaneous reactions of 4-fluoromuconolactone, a metabolite of the bacterial degradation of 4-fluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. s4science.at [s4science.at]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for 2,3-difluoro-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly functionalized molecule. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make this compound a valuable building block in medicinal chemistry and materials science. However, these same properties present distinct challenges in purification.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow or brown tint. What is the likely cause and how can I remove it? A: Colored impurities often arise from trace starting materials, by-products from side reactions, or degradation. A common and effective method for color removal is treatment with activated charcoal during recrystallization.[1][2] The charcoal adsorbs the high molecular weight, colored impurities. Use a minimal amount of charcoal, as excessive use can lead to loss of your desired product.
Q2: After recrystallization, my yield is very low. What am I doing wrong? A: Low yield is typically caused by using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.[3] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[2][4] Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize crystal formation.[3][4]
Q3: My HPLC analysis shows an impurity with a very similar retention time to my product. How can I resolve this? A: This strongly suggests the presence of a positional isomer, a common challenge with substituted aromatic rings.[5] Standard recrystallization may be insufficient. You may need to explore preparative chromatography (e.g., flash chromatography or HPLC) with a high-resolution stationary phase or a different mobile phase system to improve separation.[5][6] Sometimes, derivatization to a salt with a bulky chiral amine can help separate isomers through diastereomeric crystallization.[7]
Q4: What is the best general-purpose solvent for recrystallizing this compound? A: A mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble (like methanol or acetone) and a non-polar anti-solvent in which it is poorly soluble (like water or hexane).[7][8] For example, a methanol/water system has been shown to be effective for similar compounds.[8] The ideal ratio must be determined empirically to achieve high recovery and purity.
Purification Workflow & Troubleshooting
This section provides a logical workflow for purifying crude this compound and a decision tree for troubleshooting common issues.
General Purification Workflow
The diagram below outlines the standard workflow for purifying the target compound, starting from a crude reaction mixture and proceeding to a final, high-purity solid.
Caption: General purification workflow for this compound.
Troubleshooting Guide: A Deeper Dive
If the initial purification does not yield a product of sufficient purity, use the following guides to address specific challenges.
Positional isomers are the most challenging impurities to remove due to their similar physical and chemical properties.
-
Causality: The synthesis of substituted aromatic rings can often lead to the formation of small quantities of isomers. For example, during carboxylation of a lithiated intermediate, the carboxyl group might add to an adjacent, unintended position on the aromatic ring.
-
Identification: High-resolution HPLC is the best method for detection.[5] Isomers will appear as closely eluting peaks. NMR may also show minor, overlapping signals in the aromatic region.
-
Solutions:
-
Fractional Recrystallization: This involves multiple, careful recrystallization steps. It is labor-intensive and may lead to significant product loss, but can be effective if the solubility difference between isomers is sufficient.
-
Preparative Chromatography: This is the most robust solution.
-
Technique: Flash column chromatography or preparative HPLC.
-
Stationary Phase: For fluorinated compounds, a C18 reversed-phase column is often effective.[9] Normal-phase columns with amine or cyclodextrin bonded silicas have also been shown to uniquely separate positional isomers of substituted benzoic acids.[5]
-
Mobile Phase: A gradient elution is typically required, for instance, from water/acetonitrile with a small amount of acid (e.g., 0.1% trifluoroacetic acid) for reversed-phase.
-
-
Incomplete reactions or inefficient workup can leave unreacted starting materials in the crude product.
-
Causality: The synthesis of this compound often starts from 1,2,3-trifluoro-4-(trifluoromethyl)benzene or a related compound.[10] These starting materials are non-polar and can be difficult to separate from the more polar benzoic acid product.
-
Identification: NMR and GC-MS are excellent for identifying less polar, volatile starting materials.
-
Solutions:
-
Acid/Base Extraction: This is a highly effective first step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a basic aqueous solution (e.g., 1M sodium bicarbonate). The benzoic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated and re-acidified with an acid like HCl to precipitate the pure product, which is then collected by filtration.[11]
-
Distillation/Sublimation: If the starting material is volatile, it may be possible to remove it via distillation or sublimation under reduced pressure, though this is less common for benzoic acids.
-
The product remains an oil or gum even after cooling and solvent evaporation.
-
Causality: This is often due to the presence of significant impurities (especially residual solvents) that depress the melting point and disrupt the crystal lattice formation. The product itself may also have a low melting point.
-
Identification: The physical state is the primary indicator. NMR analysis will likely show large signals from residual solvents.
-
Solutions:
-
Solvent Removal: Ensure all solvents from the reaction and workup are thoroughly removed under high vacuum, possibly with gentle heating.
-
Induce Crystallization:
-
Solvent System Change: The current solvent system may be inappropriate. Try a different solvent or anti-solvent. For example, if using methanol/water, try switching to ethyl acetate/hexane.
-
Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol is designed to remove common impurities, including colored by-products.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add the primary solvent (e.g., methanol) dropwise while heating gently (e.g., to 50-60°C) and stirring, until the solid just dissolves. Use the absolute minimum amount of hot solvent.[2][4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (e.g., ~50-100 mg). Stir the mixture for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities. Pre-warming the apparatus prevents premature crystallization.[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent (e.g., distilled water) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
-
Validation: Determine the melting point and run an HPLC or NMR spectrum to confirm purity.
Protocol 2: Flash Chromatography for Isomer Separation
This protocol is for cases where recrystallization fails to remove persistent impurities like positional isomers.
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of the chromatography eluent or a strong solvent like dichloromethane (DCM).
-
Column Packing: Pack a glass column with silica gel (for normal phase) or C18-functionalized silica (for reversed phase) using the chosen eluent system as a slurry.
-
Loading: Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the packed column.
-
Elution: Begin eluting the sample through the column with the mobile phase. A typical starting eluent for a fluorinated acid on silica gel might be a mixture of hexane and ethyl acetate (e.g., 9:1) with 0.5% acetic acid added to keep the product protonated and improve peak shape. Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute the product.
-
Fraction Collection: Collect small fractions of the eluate in test tubes.
-
Analysis: Spot each fraction on a TLC plate and visualize under UV light to determine which fractions contain the purified product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified product.
Data Summary
The choice of purification method significantly impacts both the final purity and the overall recovery of the material. The following table provides a comparative overview based on typical laboratory outcomes.
| Purification Method | Typical Purity Achieved | Expected Recovery | Key Impurities Removed |
| Single Recrystallization | 95 - 99% | 70 - 85% | Colored impurities, some starting materials |
| Acid/Base Extraction | > 98% | > 90% | Non-acidic starting materials and by-products |
| Flash Chromatography | > 99.5% | 50 - 80% | Positional isomers, closely related by-products |
| Combined Approach | > 99.8% | 40 - 70% | All major and minor impurities |
References
- 1. famu.edu [famu.edu]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. youtube.com [youtube.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 9. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. home.miracosta.edu [home.miracosta.edu]
Technical Support Center: Synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2,3-difluoro-4-(trifluoromethyl)benzoic acid (CAS: 23742-17-8)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable fluorinated intermediate. Fluorinated benzoic acids are critical building blocks in modern chemical synthesis, valued for the unique electronic properties and metabolic stability they impart to target molecules[2]. This resource provides in-depth, field-proven insights in a direct question-and-answer format.
I. Proposed Synthetic Workflow
The most reliable and common route to synthesize this compound involves the generation of a potent organometallic intermediate from a suitable precursor, followed by quenching with an electrophilic carbon source like carbon dioxide. The workflow below outlines the key steps for this transformation.
Caption: Proposed workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| T-01 | Consistently Low or No Yield | 1. Moisture Contamination: Water quenches the highly basic organolithium intermediate. 2. Degraded Organolithium Reagent: n-BuLi and other alkyllithiums degrade upon improper storage. 3. Intermediate Decomposition: The aryllithium intermediate is thermally unstable.[3] 4. Inefficient Carboxylation: Gaseous CO2 may react poorly with the aryllithium in solution. | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (N2 or Ar). 2. Titrate the n-BuLi solution before use to determine its exact molarity. 3. Maintain a strict low temperature, ideally -78 °C (dry ice/acetone bath), throughout the formation and before quenching. 4. Use freshly crushed, high-purity solid CO2 (dry ice). Add the organolithium solution to a flask containing an excess of crushed dry ice for efficient quenching.[3] |
| T-02 | Reaction Fails to Go to Completion (Significant Starting Material Remains) | 1. Insufficient Organolithium Reagent: Underestimation of reagent needed due to titration error or side reactions. 2. Poor Quality Starting Material: Impurities in the starting trifluorobenzene can interfere with the lithiation. 3. Sub-optimal Lithiation Conditions: The choice of base or temperature may not be optimal for this specific substrate. The trifluoromethyl group is electron-withdrawing and can influence the acidity of the aromatic protons.[4][5] | 1. Use a slight excess (1.1-1.2 equivalents) of the organolithium reagent based on a fresh titration.[6] 2. Purify the starting 1,2,3-trifluoro-4-(trifluoromethyl)benzene by distillation. 3. Consider using a stronger base like s-BuLi or a lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP)[4], which can offer different selectivity and reactivity. Monitor reaction progress via TLC or GC-MS by quenching small aliquots. |
| T-03 | Formation of Significant Byproducts | 1. Protonated Starting Material: The aryllithium intermediate is quenched by a proton source other than the intended acid workup (e.g., solvent, moisture). 2. Benzyne Formation: At higher temperatures, the aryllithium intermediate can eliminate LiF to form a reactive benzyne intermediate.[4] 3. Reaction with Solvent: THF can be deprotonated by strong bases at temperatures above -20 °C. | 1. Rigorously follow anhydrous procedures as described in T-01. 2. Maintain strict temperature control at -78 °C. Do not allow the reaction to warm up before the CO2 quench. 3. Ensure the reaction temperature is kept well below the point where solvent deprotonation becomes significant. |
III. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the carboxylation step? A1: The carboxylation reaction is a classic nucleophilic addition. The carbon atom in carbon dioxide (CO₂) is highly electrophilic due to the two electronegative oxygen atoms pulling electron density away from it.[7] The highly nucleophilic carbanion of the aryllithium intermediate attacks this electrophilic carbon. This attack forms a new carbon-carbon bond and results in a lithium carboxylate salt intermediate.[7][8] Subsequent protonation with an aqueous acid during workup yields the final carboxylic acid product.[9][10]
Q2: Why is the choice of CO₂ source important for yield? A2: The physical form and delivery of CO₂ can dramatically impact yield. Bubbling CO₂ gas through the solution can be inefficient, as its solubility in cold organic solvents is limited. A high local concentration of the aryllithium reacting with a low local concentration of CO₂ can favor side reactions. In contrast, pouring the aryllithium solution onto a large excess of crushed, solid dry ice ensures a rapid and efficient quench.[3] This method maximizes the desired reaction pathway by providing an immediate and saturating source of the electrophile.
Q3: What are the critical safety precautions for this synthesis? A3: This synthesis involves several significant hazards:
-
Pyrophoric Reagents: n-Butyllithium (n-BuLi) and other alkyllithiums are pyrophoric and will ignite spontaneously on contact with air or moisture. They must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Cryogenic Temperatures: Working with a dry ice/acetone bath (-78 °C) requires appropriate thermal gloves to prevent cold burns.
-
Pressure Build-up: Quenching dry ice can lead to rapid sublimation and pressure build-up if performed in a sealed system. Ensure the system is properly vented.
-
Reaction Quenching: The reaction must be quenched carefully. Adding water or acid to unreacted alkyllithium is highly exothermic and can cause the solvent to boil violently. The reaction should be quenched slowly at low temperatures.
Q4: How should I purify the final product, this compound? A4: A standard acid-base workup is the first purification step. After the reaction is quenched and acidified, the desired carboxylic acid will be protonated and soluble in an organic solvent like ethyl acetate. Unreacted neutral starting materials will also be in the organic layer.
-
Extraction: Extract the organic layer with a basic aqueous solution (e.g., NaHCO₃ or NaOH). The desired acid will deprotonate to its carboxylate salt and move to the aqueous layer, leaving non-acidic impurities behind.
-
Re-acidification: Carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out.
-
Isolation & Final Purification: Collect the solid product by filtration.[11] For higher purity, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or purification by silica gel column chromatography may be necessary.[3][11]
Caption: A logical flowchart for troubleshooting low product yield.
IV. Detailed Experimental Protocol (Example)
Objective: To synthesize this compound from 1,2,3-trifluoro-4-(trifluoromethyl)benzene.
Materials:
-
1,2,3-Trifluoro-4-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Dry Ice (CO₂)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a stream of inert gas. Allow the flask to cool to room temperature under the inert atmosphere.
-
Reagent Addition: Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask via cannula or syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add 1,2,3-trifluoro-4-(trifluoromethyl)benzene (1.0 eq) to the cold THF solution dropwise via syringe.
-
Lithiation: Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for 1-2 hours.
-
Carboxylation: In a separate, dry flask, place a large excess (at least 10 eq) of freshly crushed dry ice. Under a positive pressure of inert gas, transfer the cold aryllithium solution from the reaction flask onto the dry ice via a cooled cannula.
-
Warm-up: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir until all the excess CO₂ has sublimated.
-
Workup - Quench & Acidify: Slowly and carefully add 2M HCl to the reaction mixture to quench any remaining organolithium species and to protonate the carboxylate salt. Continue adding acid until the aqueous layer is acidic (pH ~1-2).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Base Wash: Wash the combined organic layers with a saturated NaHCO₃ solution. Separate the layers. The desired product is now in the aqueous basic layer as its sodium salt.
-
Workup - Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until a precipitate forms and the solution is strongly acidic.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
V. References
-
Filo. (2025, February 8). Aryl lithium reacts with Co2 to give...Please give me reaction. 8
-
BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. 6
-
O’Brien, A. G., Maruyama, A., & See, Y. Y. (n.d.). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. PMC, NIH. 3
-
Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. 12
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. 11
-
Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. (n.d.). ResearchGate. 13
-
Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. (2019, August 9). 9
-
Guidechem. (n.d.). What is the synthesis method of 4-Fluoro-2-(trifluoromethyl)benzoic acid and its applications?14
-
Prakash, G. K. S., et al. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC, NIH. 4
-
Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. 7
-
Mastering Fluorinated Benzoic Acids: A Guide for Chemical Synthesis. (n.d.). 2
-
Oakwood Chemical. (n.d.). This compound. 1
-
Giraud, A., et al. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. PMC, PubMed Central. 5
-
Stewart, S. M. (2020, June 10). Organolithium or Grignards and Carbon Dioxide. YouTube. 10
References
- 1. This compound [oakwoodchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 8. Aryl lithium reacts with Co2 to give...Please give me reaction | Filo [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
Technical Support Center: Overcoming Solubility Challenges with 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is 2,3-difluoro-4-(trifluoromethyl)benzoic acid poorly soluble in many common solvents?
A1: The solubility of this compound is governed by a combination of factors. The presence of the polar carboxylic acid group would suggest solubility in polar solvents. However, the trifluoromethyl group and the two fluorine atoms on the aromatic ring create a highly fluorinated, lipophilic, and electron-deficient scaffold.[1][2] This dual nature of being both hydrophobic and lipophobic can lead to limited solubility in both nonpolar and polar solvents.[2]
Q2: I am observing incomplete dissolution of the acid in my reaction solvent even at elevated temperatures. What is my first step?
A2: Before modifying your reaction chemistry, the first step is to systematically evaluate a broader range of solvents. It's possible that the chosen solvent is simply a poor match for the compound's unique polarity. A small-scale solubility screen is a quick and effective way to identify a more suitable solvent system.
Q3: Can I just add more solvent to dissolve the acid?
A3: While increasing the solvent volume can sometimes be a solution, it is often not ideal, especially for larger-scale reactions. This approach can lead to several complications, including:
-
Reduced reaction concentration: This can significantly slow down reaction kinetics.
-
Increased cost: The use of large volumes of high-purity solvents can be expensive.
-
Work-up and purification challenges: Handling and removing large solvent volumes can be cumbersome and energy-intensive.
Q4: Are there any safety concerns I should be aware of when handling this compound?
A4: Yes, this compound is a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin and eye irritation and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This section provides a detailed, step-by-step guide to addressing solubility issues with this compound.
Step 1: Comprehensive Solvent Screening
The initial and most critical step is to perform a systematic solvent screening to identify an optimal solvent or solvent mixture.
Experimental Protocol: Small-Scale Solubility Screen
-
Preparation: Weigh 10 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add 0.1 mL of a different solvent from the list below.
-
Observation at Room Temperature: Vigorously vortex each vial for 1 minute and observe for complete dissolution.
-
Heating: If the solid does not dissolve at room temperature, heat the vial to the solvent's boiling point (or a maximum of 100°C) and observe for dissolution.
-
Cooling: If the solid dissolves upon heating, allow the solution to cool to room temperature to check for precipitation.
Data Presentation: Estimated Solubility of this compound
| Solvent | Polarity Index | Boiling Point (°C) | Estimated Solubility | Notes |
| Nonpolar | ||||
| Hexane | 0.1 | 69 | Very Low | Unlikely to be a good solvent. |
| Toluene | 2.4 | 111 | Low | May have some solubility at elevated temperatures. |
| Polar Aprotic | ||||
| Dichloromethane (DCM) | 3.1 | 40 | Moderate | A good starting point for many organic reactions. |
| Tetrahydrofuran (THF) | 4.0 | 66 | High | Often an excellent solvent for fluorinated compounds. |
| Acetonitrile (MeCN) | 5.8 | 82 | Moderate to High | Can be a good option, but check for reactivity. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | High | High boiling point can be advantageous. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Very High | Excellent solvent, but can be difficult to remove.[4] |
| Polar Protic | ||||
| Methanol (MeOH) | 5.1 | 65 | Moderate | May form esters with the carboxylic acid under certain conditions. |
| Ethanol (EtOH) | 4.3 | 78 | Moderate | Similar to methanol, with potential for esterification. |
| Water | 10.2 | 100 | Low (as acid) | Solubility increases significantly with deprotonation (see Step 3). |
Note: This data is an estimation based on the properties of similar fluorinated benzoic acids and general solubility principles.[5]
Step 2: The Power of Co-Solvents
If a single solvent does not provide adequate solubility, a co-solvent system can often be the solution.[6][7] Co-solvents can modulate the polarity of the medium to better match the solute.
Experimental Protocol: Co-Solvent Optimization
-
Select a Primary Solvent: Choose the best-performing solvent from your initial screen that is compatible with your reaction conditions.
-
Choose a Co-Solvent: Select a miscible co-solvent with a different polarity. For example, if your primary solvent is toluene (nonpolar), a good co-solvent might be THF or DMF (polar aprotic).
-
Titration: To a suspension of your acid in the primary solvent, add the co-solvent dropwise with stirring until the solid dissolves.
-
Ratio Determination: Note the approximate ratio of the two solvents required for dissolution. This will be your starting point for the reaction.
Visualization: Co-Solvent Selection Logic
Caption: Decision tree for co-solvent selection.
Step 3: pH Adjustment and Salt Formation for Aqueous Reactions
For reactions in aqueous or protic media, the solubility of this compound can be dramatically increased by deprotonating the carboxylic acid to form a more soluble carboxylate salt.[5]
Experimental Protocol: Base-Mediated Dissolution
-
Suspend the Acid: Suspend the acid in the aqueous or protic solvent.
-
Add Base: Slowly add a suitable base (e.g., an aqueous solution of sodium hydroxide, potassium carbonate, or an organic base like triethylamine) while monitoring the pH.
-
Observe Dissolution: Continue adding the base until the solid dissolves completely. The resulting solution will contain the carboxylate salt of your starting material.
-
Reaction and Work-up: Proceed with your reaction. Note that upon acidic work-up, the carboxylic acid will precipitate out of the aqueous phase.
Step 4: Advanced Strategies for Recalcitrant Cases
If the above methods fail to provide a solution, more advanced techniques may be necessary.
Phase-Transfer Catalysis (PTC)
For reactions involving an organic phase and an aqueous phase, phase-transfer catalysis can be a powerful tool.[8][9][10] A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the deprotonated carboxylate anion from the aqueous phase into the organic phase where the reaction occurs.[8][11]
Visualization: Phase-Transfer Catalysis Workflow
Caption: Mechanism of Phase-Transfer Catalysis.
Use of Specialized Solvents or Surfactants
In some cases, specialized solvents designed for fluorinated compounds can be beneficial. Alternatively, for aqueous systems, the use of surfactants to form micelles can help to solubilize highly fluorinated molecules.[2]
Conclusion
Overcoming the solubility challenges of this compound requires a systematic and informed approach. By starting with a comprehensive solvent screen and progressing through the use of co-solvents, pH adjustment, and advanced techniques like phase-transfer catalysis, researchers can successfully employ this valuable building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [oakwoodchemical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Parameters for Coupling Reactions
Welcome to the Technical Support Center for reaction parameter optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to resolve common issues encountered at the bench.
Part 1: The Chemist's First Response - A Systematic Troubleshooting Workflow
When a coupling reaction delivers a suboptimal yield, stalls, or fails entirely, a systematic approach is paramount. Randomly altering parameters is inefficient and can obscure the root cause. The following workflow provides a logical sequence for diagnosing and resolving the issue.
Diagram 1: General Troubleshooting Workflow for Coupling Reactions
Technical Support Center: Stability & Handling of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid
Welcome to the technical support guide for 2,3-difluoro-4-(trifluoromethyl)benzoic acid (CAS 237424-17-8). This document is intended for researchers, chemists, and process development professionals who utilize this highly functionalized building block. Its unique electronic properties make it a valuable synthon in pharmaceutical and materials science research, but these same properties necessitate a nuanced understanding of its stability under common reaction conditions.[1][2] This guide provides in-depth, experience-driven advice to help you anticipate challenges, troubleshoot unexpected results, and ensure the integrity of your reactions.
Core Chemical Profile & Inherent Instabilities
This compound is characterized by a benzene ring bearing multiple, strongly electron-withdrawing substituents. The cumulative inductive effect of two ortho/meta fluorine atoms and a para-trifluoromethyl group significantly lowers the electron density of the aromatic ring. This electronic deficit is the primary driver of its reactivity and potential instability.
Key Physicochemical Properties:
-
Appearance: Typically a solid at room temperature.[7]
Primary Stability Concerns:
-
Facilitated Decarboxylation: The presence of strong electron-withdrawing groups, particularly at the ortho and para positions, is known to lower the thermal stability of benzoic acids and facilitate decarboxylation (loss of CO₂).[8][9] Elevated temperatures, especially in the presence of a base or certain catalysts, can promote this undesirable side reaction, leading to the formation of 1,2,3-trifluoro-4-(trifluoromethyl)benzene.
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it highly susceptible to attack by nucleophiles.[10][11] While often a desired reaction pathway, it can become a problematic side reaction if unintended nucleophiles (e.g., certain solvents, bases, or impurities) are present, potentially displacing one of the fluorine atoms. The fluorine atom at the 2-position is particularly activated by the adjacent carboxylic acid and the para-trifluoromethyl group.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in a question-and-answer format, providing diagnostic workflows and validated solutions.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: "I'm attempting an amide coupling using standard reagents like EDC/HOBt with an amine, but my yield of the desired amide is very low, and I see significant starting material consumption. What's going wrong?"
Probable Cause: Competitive decarboxylation of the benzoic acid under the reaction conditions is the most likely culprit. Basic conditions, even the presence of a common amine nucleophile or a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) used to neutralize amine salts, can facilitate this process, especially if the reaction is heated.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and solving low amide coupling yields.
Recommended Protocol Adjustments:
-
Temperature Control: Perform the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary and monitored closely.
-
Base Selection: If your amine is an HCl or TFA salt, you must use a base. Instead of TEA or DIPEA, consider a bulkier, less-nucleophilic base.
-
Order of Addition is Critical: Pre-activate the carboxylic acid.
-
Step 1: Dissolve this compound and a coupling reagent (e.g., HATU) in an aprotic solvent (like DMF or DCM) at 0 °C.
-
Step 2: Stir for 15-20 minutes to form the activated ester.
-
Step 3: Add the amine (and a non-nucleophilic base if it's a salt) to the pre-activated mixture.
-
Step 4: Monitor the reaction by TLC or LC-MS. This minimizes the time the free carboxylate is exposed to basic conditions.
-
Issue 2: Formation of an Unexpected Side Product with an Incorporated Solvent Moiety
Question: "My reaction in methanol with a non-nucleophilic base is giving me a major side product where one of the fluorine atoms has been replaced by a methoxy group. Why is this happening?"
Probable Cause: You are observing a Nucleophilic Aromatic Substitution (SNAr) reaction. The highly electron-deficient ring is susceptible to attack even by weak nucleophiles like methanol, especially when deprotonated by a base to the more potent methoxide anion.[12]
Mechanistic Insight: The electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the substitution.[11][13] The fluorine at the C2 position is most susceptible due to activation from both the carboxylic acid and the trifluoromethyl group.
Preventative Measures:
-
Solvent Choice: Avoid nucleophilic solvents (e.g., alcohols, water) if possible, especially when a base is present. Opt for inert, aprotic solvents like THF, Dioxane, DCM, or Toluene.
-
Base Selection: Use a base that is not a potential nucleophile itself and is strong enough to perform its function without needing a nucleophilic solvent for solubility.
-
Protecting Groups: If reaction in a nucleophilic solvent is unavoidable, consider converting the carboxylic acid to a less-activating ester group (e.g., methyl or ethyl ester) before performing reactions sensitive to SNAr. The ester can be hydrolyzed back to the acid in a later step.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong bases, oxidizing agents, and sources of heat. Inert atmosphere (Nitrogen or Argon) is recommended for long-term storage to prevent moisture ingress.
Q2: Is this compound thermally stable? At what temperature does decarboxylation become significant? A: While specific data for this exact molecule is not readily available in the search results, analogous polyfluorinated benzoic acids show significantly increased rates of decarboxylation at elevated temperatures.[8][14] Thermal decarboxylation can occur at temperatures above 150 °C, and this process is often accelerated by the presence of bases or polar solvents.[9] It is best practice to keep reaction temperatures as low as feasible.
Q3: How does pH affect the stability of this compound in aqueous solutions? A: In acidic to neutral pH, the compound is relatively stable. However, under basic conditions (pH > 8), the carboxylate anion is formed. This increases the electron density of the ring slightly but can facilitate decarboxylation if heated. Furthermore, the presence of hydroxide ions (OH⁻) under basic conditions can lead to SNAr, replacing a fluorine atom with a hydroxyl group over time, especially with heating.
Q4: Can I use strong bases like n-BuLi or LDA with this compound? A: It is strongly discouraged. Strong organolithium bases will rapidly and irreversibly deprotonate the carboxylic acid. Furthermore, they can potentially act as nucleophiles, leading to complex side reactions on the aromatic ring or with the trifluoromethyl group.
Recommended Protocol: Mild Amide Coupling
This protocol is designed to minimize the risk of decarboxylation and SNAr side reactions.
Objective: To couple this compound with a primary amine (e.g., Benzylamine).
Materials:
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
Benzylamine (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Cool the flask to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Add Benzylamine (1.1 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting acid and the formation of the desired amide product. Also, check for the potential mass of the decarboxylated starting material as a quality control measure.
-
Once the reaction is complete (typically 4-12 hours), proceed with a standard aqueous workup and purification by column chromatography.
Summary of Recommended Reagents
For your convenience, this table summarizes suitable conditions and reagents to minimize stability issues.
| Parameter | Recommended | Use with Caution / Avoid | Rationale |
| Solvents | Aprotic: DCM, THF, Dioxane, DMF, Acetonitrile | Protic: Methanol, Ethanol, Water | Avoids unintended SNAr reactions by nucleophilic solvents.[12] |
| Bases | Hindered Amines: DIPEA, 2,6-Lutidine; Inorganic: K₂CO₃ (mild) | Strong/Nucleophilic: NaOH, KOH, NaOMe, n-BuLi, LDA, TEA | Minimizes SNAr and other side reactions. Strong bases can promote rapid decomposition. |
| Coupling Reagents | HATU, HBTU, COMU, T3P | DCC/DMAP (can require higher temps), CDI | Modern uronium/phosphonium reagents are highly efficient at lower temperatures, reducing thermal decarboxylation risk. |
| Temperature | 0 °C to Room Temperature | > 50 °C | Higher temperatures significantly increase the rate of decarboxylation.[9] |
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. scbt.com [scbt.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound,(CAS# 237424-17-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. This compound | 237424-17-8 [chemicalbook.com]
- 7. 4,5-Difluoro-2-(trifluoromethyl)benzoic acid | 261945-13-5 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0635466A1 - Decarboxylation process - Google Patents [patents.google.com]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vapourtec.com [vapourtec.com]
- 12. acgpubs.org [acgpubs.org]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.psu.edu [pure.psu.edu]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Trifluoromethylated Heterocycles
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a paramount objective in modern medicinal chemistry and materials science. This powerful motif can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of these valuable compounds is not without its challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource, structured in a question-and-answer format to directly address common issues encountered during experimentation.
Section 1: Low Reaction Yield or Incomplete Conversion
Low product yield is one of the most frequent hurdles in trifluoromethylation reactions. The root cause can often be traced back to several key factors, from reagent stability to suboptimal reaction conditions.
Q1: My trifluoromethylation reaction is resulting in a low yield or is not proceeding to completion. What are the primary factors I should investigate?
A1: A low or nonexistent yield in a trifluoromethylation reaction necessitates a systematic investigation of several critical parameters. The most common culprits include the quality and stability of your reagents, the specifics of your reaction conditions, and the inherent reactivity of your heterocyclic substrate.
-
Reagent Quality and Stability: Many trifluoromethylating reagents are sensitive to atmospheric moisture and can degrade over time. It is crucial to use fresh reagents stored under the recommended anhydrous conditions. For instance, the Ruppert-Prakash reagent (TMSCF₃) requires an initiator, often a fluoride source like TBAF, which is notoriously moisture-sensitive.[1] If you suspect reagent degradation, it is advisable to use a freshly opened bottle or to dry the initiator under a high vacuum.[1]
-
Reaction Conditions: Trifluoromethylation reactions are often highly sensitive to temperature, solvent, and reaction time. Even minor deviations from optimal conditions can significantly impact the yield.[2] For example, some reactions may be sluggish in common solvents like THF and could benefit from a switch to a more activating solvent such as DMF.[1]
-
Substrate Reactivity: The electronic properties of your heterocyclic substrate are a key determinant of its reactivity towards a given trifluoromethylating reagent. Electron-rich heterocycles are generally more amenable to electrophilic trifluoromethylation, while electron-deficient systems may require nucleophilic or radical approaches.[2] If your substrate is not sufficiently nucleophilic for an electrophilic reagent like a Togni or Umemoto reagent, the reaction may be slow or fail to proceed altogether.[2]
Here is a systematic workflow to troubleshoot low yields:
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Among the vast arsenal of medicinal chemistry tactics, the introduction of fluorine into molecular scaffolds has emerged as a powerful and widely adopted strategy. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated benzoic acid analogs, a privileged core structure in numerous therapeutic agents. By delving into the physicochemical and pharmacokinetic properties, supported by experimental data and detailed protocols, we aim to equip researchers with the critical insights needed for the rational design of next-generation therapeutics.
The Physicochemical Transformation: How Fluorine Rewrites the Rules
The introduction of fluorine onto a benzoic acid scaffold initiates a cascade of changes in the molecule's fundamental physicochemical properties. These alterations, primarily driven by fluorine's high electronegativity and small size, have profound implications for a compound's biological behavior.
Acidity (pKa): A Predictable Shift
Fluorine's potent electron-withdrawing inductive effect is a key modulator of a molecule's acidity. When appended to the benzoic acid ring, fluorine atoms pull electron density away from the carboxylic acid group. This stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the molecule, which is reflected in a lower pKa value.[1] The magnitude of this effect is dependent on the number and position of the fluorine substituents, with a more pronounced effect observed when the fluorine is in closer proximity to the carboxylic acid (ortho position).[1]
| Compound | pKa |
| Benzoic Acid | 4.20[1] |
| 2-Fluorobenzoic Acid | 3.27[1] |
| 3-Fluorobenzoic Acid | 3.87[1] |
| 4-Fluorobenzoic Acid | 4.14[1] |
| 2,6-Difluorobenzoic Acid | 2.73[1] |
| 3,4,5-Trifluorobenzoic Acid | 3.29[1] |
Table 1: Comparison of pKa values for benzoic acid and its fluorinated analogs.[1]
Lipophilicity (LogP): A More Complex Interplay
The influence of fluorination on lipophilicity, a critical determinant of a drug's ability to cross cell membranes, is more nuanced. While fluorine is highly electronegative, its small size allows it to participate in hydrophobic interactions. The effect on the octanol-water partition coefficient (LogP) is often context-dependent, influenced by the position and number of fluorine atoms, as well as the overall molecular architecture. In many cases, the introduction of a single fluorine atom can lead to a modest increase in lipophilicity.[2][3]
| Compound | cLogP (Predicted) |
| Benzoic Acid | 1.87 |
| 2-Fluorobenzoic Acid | 2.01 |
| 3-Fluorobenzoic Acid | 2.01 |
| 4-Fluorobenzoic Acid | 2.01 |
Table 2: Predicted cLogP values for benzoic acid and its monofluorinated analogs.
The Pharmacokinetic Profile: Enhancing Drug-like Properties
The alterations in physicochemical properties imparted by fluorination directly translate to significant changes in a compound's pharmacokinetic profile, particularly its metabolic stability and cell permeability.
Metabolic Stability: Blocking the Path of Degradation
A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By strategically placing fluorine atoms at metabolically labile positions on the benzoic acid ring, medicinal chemists can effectively block oxidative metabolism, leading to a longer biological half-life and increased bioavailability.[4]
| Compound | Half-life (t₁/₂) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Benzoic Acid Analog | 25 | 27.7 |
| Fluorinated Analog | > 60 | < 11.5 |
Table 3: Representative comparative metabolic stability data for a hypothetical benzoic acid analog and its fluorinated counterpart.
Cell Permeability: A Balancing Act
A drug's ability to permeate cell membranes is crucial for reaching its intracellular target. This property is influenced by a delicate balance of lipophilicity and aqueous solubility, which are in turn affected by the compound's pKa. Fluorination can enhance permeability by increasing lipophilicity. However, the accompanying decrease in pKa can lead to a higher proportion of the ionized, less permeable form of the carboxylic acid at physiological pH. Therefore, the net effect of fluorination on cell permeability is highly dependent on the specific substitution pattern.
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Benzoic Acid Analog | 5.2 |
| Fluorinated Analog | 12.8 |
Table 4: Illustrative comparative cell permeability data from a Parallel Artificial Membrane Permeability Assay (PAMPA) for a hypothetical benzoic acid analog and its fluorinated version.
The Pharmacodynamic Impact: Sharpening the Spearhead
The ultimate goal of drug design is to achieve potent and selective interaction with a biological target. Fluorination can play a pivotal role in enhancing these pharmacodynamic properties.
Binding Affinity and Enzyme Inhibition: Fine-Tuning Molecular Interactions
The introduction of fluorine can lead to more favorable interactions with the amino acid residues in the binding pocket of a target protein. These can include hydrogen bonds, dipole-dipole interactions, and other electrostatic interactions, which can significantly enhance binding affinity and, consequently, inhibitory potency.[5] The electron-withdrawing nature of fluorine can also modulate the electronic properties of the pharmacophore, leading to a more optimal fit with the target.
| Compound | Target Enzyme | IC₅₀ (µM) |
| 2-Aminobenzoic acid | Tyrosinase | 20[6] |
| 4-Aminobenzoic acid | Tyrosinase | 4.72[6] |
| 2-Fluorobenzoylamino-containing benzoic acid analog | Adenovirus Replication | 0.6[7] |
Table 5: Comparative enzyme inhibitory and antiviral activities of benzoic acid derivatives, highlighting the impact of fluorine and substituent positioning.[6][7]
Experimental Protocols: A Guide to In Vitro Assessment
To ensure the generation of robust and reproducible data for comparing fluorinated and non-fluorinated analogs, the following standardized experimental protocols are recommended.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.[4][8][9][10][11][12][13][14][15]
Materials:
-
Liver microsomes (human or other species)
-
Test compounds and positive control (a compound with known metabolic instability)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes on ice and prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare working solutions of the test compounds and positive control.
-
Reaction Mixture: In a 96-well plate, add the microsomal solution and the test compound or positive control. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k. Intrinsic clearance (CLint) can also be determined.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[16][17][18][19]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds with known permeability (high and low)
-
UV plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.
-
Donor Plate Preparation: Add the test and control compounds dissolved in PBS to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - Cₐ(t) / Cₑq)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) Where Cₐ(t) is the compound concentration in the acceptor well at time t, Cₑq is the equilibrium concentration, Vₐ is the volume of the acceptor well, Vd is the volume of the donor well, A is the filter area, and t is the incubation time.
Caco-2 Cell Permeability Assay
This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport of a compound.[20][21][22][23][24]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds and control compounds
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayer to ensure the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the test compound in transport buffer to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37°C for a defined period (e.g., 2 hours). e. Collect samples from both the apical and basolateral compartments.
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess active efflux.
-
Analysis: Determine the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the Papp value for both directions. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.
Receptor/Enzyme Binding Assay
These assays measure the affinity of a compound for its biological target.[25][26][27][28][29] A competitive binding assay using a radiolabeled ligand is a common format.
Materials:
-
Source of receptor/enzyme (e.g., cell membranes, purified protein)
-
Radiolabeled ligand with known affinity for the target
-
Unlabeled test compounds
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reaction Mixture: In a 96-well plate, combine the receptor/enzyme source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Impact and Workflow
Caption: Impact of Fluorination on Key Physicochemical and Biological Properties.
Caption: Experimental Workflow for Analog Comparison.
Caption: Simplified Signaling Pathway of Enzyme Inhibition.
Conclusion: A Strategic Advantage in Drug Design
The strategic incorporation of fluorine into benzoic acid analogs offers a powerful approach to enhancing their drug-like properties. Fluorination provides a predictable means to modulate acidity and can be leveraged to increase metabolic stability, thereby extending a compound's duration of action. The effects on lipophilicity and cell permeability are more complex but offer avenues for fine-tuning a molecule's absorption and distribution characteristics. Furthermore, fluorination can lead to improved binding affinity and potency at the target of interest.
While the benefits are compelling, it is crucial to recognize that the impact of fluorination is highly context-dependent. The optimal substitution pattern must be determined empirically for each new chemical series and biological target. The comprehensive experimental approach outlined in this guide provides a robust framework for the systematic evaluation of fluorinated and non-fluorinated benzoic acid analogs, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. nbinno.com [nbinno.com]
- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. enamine.net [enamine.net]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Receptor-Ligand Binding Assays [labome.com]
- 27. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. merckmillipore.com [merckmillipore.com]
- 29. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Validation of Analytical Methods for 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical validation of 2,3-difluoro-4-(trifluoromethyl)benzoic acid, a key fluorinated building block in modern medicinal chemistry.[1][2] The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and aligned with global regulatory expectations.[3][4][5]
The Imperative of Method Validation
Before delving into comparative methodologies, it is crucial to understand the rationale behind analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[6] This involves a comprehensive evaluation of several performance characteristics to ensure that the method consistently provides accurate, reliable, and reproducible results. For a compound like this compound, which may be a critical intermediate in a drug synthesis pathway, validated analytical methods are indispensable for monitoring reaction progress, assessing purity, and ensuring the quality of the final API.
The core validation parameters, as stipulated by ICH Q2(R1), include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[3][4] Each of these parameters will be addressed in the context of the two analytical techniques under comparison.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it a workhorse in the pharmaceutical industry.[7][8][9] For an acidic, aromatic compound such as this compound, a reversed-phase HPLC method with UV detection is a logical first choice due to its robustness and straightforward implementation.[10]
Causality Behind Experimental Choices
The selection of a reversed-phase method is predicated on the non-polar nature of the C18 stationary phase, which effectively retains the analyte through hydrophobic interactions. The mobile phase, a polar mixture of an aqueous buffer and an organic solvent, is then used to elute the compound. The inclusion of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, in the mobile phase serves to suppress the ionization of the carboxylic acid group of the analyte, leading to improved peak shape and retention time reproducibility.[11] UV detection is suitable due to the presence of the aromatic ring, which provides a chromophore that absorbs in the UV region.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV Method Validation.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Consumables:
- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Acetonitrile (HPLC grade).
- Trifluoroacetic acid (TFA) or Phosphoric Acid.[11]
- Ultrapure water.
- Reference standard of this compound (≥99.5% purity).
2. Chromatographic Conditions:
- Mobile Phase: Acetonitrile and 0.1% TFA in water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 235 nm.[11]
- Injection Volume: 10 µL.
3. Standard and Sample Preparation:
- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
- Sample Solution: Prepare the test sample at a target concentration within the calibration range using the same diluent.
4. Validation Procedures:
- Specificity: Analyze the diluent, a placebo (if applicable), and a spiked sample to demonstrate that there are no interfering peaks at the retention time of the analyte.
- Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
- Accuracy: Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
- Precision:
- Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
- Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2%.
- LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and thermally stable compounds.[8][12] For carboxylic acids like this compound, which are polar and have low volatility, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[13][14]
Causality Behind Experimental Choices
The primary challenge for GC analysis of carboxylic acids is their polarity and propensity for hydrogen bonding, which leads to poor peak shape and thermal degradation in the hot injector.[15] Derivatization, typically through esterification (e.g., methylation), addresses this by replacing the active acidic proton with a non-polar alkyl group.[13] This increases the volatility and thermal stability of the analyte. Mass spectrometry is chosen as the detector for its high selectivity and ability to provide structural information, which aids in confident peak identification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS Method Validation.
Detailed Experimental Protocol: GC-MS
1. Instrumentation and Consumables:
- GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
- A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v) or another suitable derivatizing agent.
- Hexane, Methanol (GC grade).
- Sodium sulfate (anhydrous).
- Reference standard of this compound (≥99.5% purity).
2. Derivatization Procedure:
- To an accurately weighed amount of standard or sample in a vial, add a specific volume of methanol followed by the BF₃-MeOH reagent.
- Seal the vial and heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30 minutes) to form the methyl ester derivative.[16]
- After cooling, add water and extract the derivative into an organic solvent like hexane.
- Wash the organic layer with water, dry it over anhydrous sodium sulfate, and transfer it to a GC vial.
3. GC-MS Conditions:
- Injector Temperature: 250 °C.
- Injection Mode: Splitless (or split, depending on concentration).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp at 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mode: Electron Ionization (EI) at 70 eV.
- Acquisition: Full scan (e.g., m/z 50-400) for method development and specificity, and Selected Ion Monitoring (SIM) for enhanced sensitivity during quantification.
4. Validation Procedures:
- The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ) are assessed similarly to the HPLC method, but using the derivatized standards and samples.
- Specificity in GC-MS is exceptionally high, as it relies on both the retention time and the mass spectrum of the analyte.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends on the specific analytical requirements, such as the need for high throughput, sensitivity, and the available instrumentation.
| Parameter | HPLC-UV | GC-MS | Rationale & Insights |
| Specificity | Good | Excellent | HPLC-UV relies on retention time. GC-MS uses both retention time and mass fragmentation patterns, providing a higher degree of confidence in peak identity.[17] |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range) | High to Very High (ng/mL to pg/mL range) | GC-MS, especially in SIM mode, offers significantly lower detection limits, making it ideal for trace analysis.[12] |
| Sample Preparation | Simple (dissolution and filtration) | Complex (requires derivatization and extraction) | The additional derivatization step in GC-MS increases sample handling time and introduces potential sources of error.[17] |
| Analysis Time | Typically longer per sample (e.g., 10-15 min) | Can be faster for the chromatographic run itself | While the GC run might be quicker, the overall analysis time per sample is longer for GC-MS due to the extensive sample preparation.[8] |
| Robustness | Generally high | Moderate; sensitive to derivatization efficiency | The HPLC method is less susceptible to variations in sample preparation, making it more robust for routine quality control environments. |
| Instrumentation Cost | Lower | Higher | GC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems. |
| Compound Suitability | Excellent for non-volatile and thermally labile compounds | Requires volatile and thermally stable compounds (or derivatives) | HPLC is inherently better suited for the direct analysis of compounds like carboxylic acids.[7] |
Conclusion and Recommendation
Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of this compound, provided they are properly validated according to ICH guidelines.
HPLC-UV stands out as the more practical and robust choice for routine quality control applications. Its simpler sample preparation, lower cost, and high robustness make it well-suited for high-throughput environments where the primary goal is to accurately determine the purity or assay of the compound within a known matrix.
GC-MS is the superior technique when ultimate sensitivity and specificity are required. It is the method of choice for trace-level impurity analysis or when definitive identification of unknown related substances is necessary. The complexity of the sample preparation is a significant drawback for routine use but is justified when the analytical goals demand the highest level of performance.
As a Senior Application Scientist, my recommendation for a laboratory primarily focused on process development and quality control of this compound would be to develop and validate a robust RP-HPLC-UV method for routine analyses. A GC-MS method should be developed and validated as a complementary, orthogonal technique for impurity identification and for instances requiring ultra-trace level quantification. This dual-methodology approach provides a comprehensive and defensible analytical strategy for ensuring the quality and consistency of this critical chemical intermediate.
References
- 1. s4science.at [s4science.at]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 10. tosohbioscience.com [tosohbioscience.com]
- 11. helixchrom.com [helixchrom.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
comparative study of different synthetic routes to 2,3-difluoro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound whose unique substitution pattern imparts valuable properties to bioactive molecules. The presence of vicinal fluorine atoms and a trifluoromethyl group on the benzoic acid core can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, efficient and scalable access to this intermediate is of paramount importance. This guide will compare and contrast two distinct synthetic approaches to this target molecule: a direct carboxylation of a fluorinated toluene derivative and a classical organometallic approach via a Grignard reagent.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is contingent upon a variety of factors, including the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. Below is a summary of the two primary routes identified for the synthesis of this compound.
| Metric | Route 1: Direct Carboxylation | Route 2: Grignard Reaction |
| Starting Material | 2,3-Difluorobenzotrifluoride | 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene |
| Key Transformations | Direct carboxylation with CO₂ | Grignard formation, Carboxylation |
| Number of Steps | 1 | 2 (from 2,3-difluoro-4-(trifluoromethyl)aniline) |
| Overall Yield (%) | 84%[1] | Not explicitly quantified |
| Purity (%) | >98%[1] | High (requires purification) |
| Reagents of Note | Cesium fluoride, 18-crown-6 ether, Sodium tert-butoxide | Magnesium, Iodine, Dry Ice (solid CO₂) |
| Scalability | Potentially limited by the cost of crown ether and cesium fluoride | Generally scalable, dependent on Grignard initiation |
| Safety Considerations | High temperature, pressure | Handling of pyrophoric Grignard reagent, cryogenic CO₂ |
Route 1: Direct Carboxylation of 2,3-Difluorobenzotrifluoride
This modern approach leverages the direct activation of a C-H bond for carboxylation, offering a concise route to the target molecule.
Mechanistic Rationale
The precise mechanism for this direct carboxylation is not fully elucidated in the source material but likely involves the formation of a highly nucleophilic carbanion on the aromatic ring, facilitated by the strong base (sodium tert-butoxide) and the fluoride salt (cesium fluoride). The crown ether serves to sequester the cation, enhancing the reactivity of the fluoride and butoxide anions. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents acidifies the aromatic protons, making deprotonation more favorable at the 4-position. The resulting aryl anion then acts as a nucleophile, attacking carbon dioxide to form the carboxylate salt, which is subsequently protonated upon acidic workup.
Diagram of the Direct Carboxylation Workflow
Caption: Workflow for the direct carboxylation synthesis.
Experimental Protocol[1]
-
Reaction Setup: In a 500 mL reactor, combine 18.2 g (0.10 mol) of 2,3-difluorobenzotrifluoride, 15 g (0.1 mol) of cesium fluoride, 100 g of 1,3-dimethyl-2-imidazolidinone (DMI), 2 g of 18-crown-6 ether, and 14 g of sodium tert-butoxide.
-
Carboxylation: Pressurize the reactor with carbon dioxide to 0.1 MPa and heat the mixture to 180°C with stirring for 5 hours.
-
Work-up and Isolation: After cooling, the DMI is recovered by distillation under reduced pressure. The residue is dissolved in 50 mL of water, and the pH is adjusted to 2 with a suitable acid. The resulting precipitate is collected by suction filtration to yield 20 g (84%) of this compound with a purity of >98%.
Route 2: Synthesis via a Grignard Reagent
This classical organometallic approach involves the formation of a Grignard reagent from an aryl halide, followed by carboxylation. While this route requires the synthesis of the starting aryl bromide, it utilizes more conventional and often more cost-effective reagents.
Mechanistic Rationale
The synthesis begins with the preparation of the necessary precursor, 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene. A plausible route to this intermediate is the Sandmeyer reaction of 2,3-difluoro-4-(trifluoromethyl)aniline. The aniline itself can be synthesized from the corresponding nitro compound, which is accessible from 1,2,3-trifluorobenzene.
Once the aryl bromide is obtained, it is reacted with magnesium metal in an ethereal solvent to form the phenylmagnesium bromide (Grignard reagent). The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophilic carbon then attacks the electrophilic carbon of solid carbon dioxide (dry ice). The resulting magnesium carboxylate salt is then hydrolyzed in an acidic workup to yield the final benzoic acid product.
Diagram of the Grignard Reaction Workflow
Caption: Generalized workflow for the Grignard reaction synthesis.
Experimental Protocol (Generalized)
Note: A specific experimental protocol for the Grignard reaction of 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene was not found in the literature search. The following is a generalized procedure based on the synthesis of similar fluorinated benzoic acids.[2][3]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene in anhydrous diethyl ether or tetrahydrofuran is added dropwise to the magnesium. The reaction is typically initiated with gentle heating and then maintained at a reflux temperature until the magnesium is consumed.
-
Carboxylation: The freshly prepared Grignard reagent is then slowly added to a vigorously stirred slurry of crushed dry ice in anhydrous ether.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature. A dilute acid (e.g., hydrochloric acid) is then carefully added to hydrolyze the magnesium salt and protonate the carboxylate. The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are then dried and the solvent removed to yield the crude product, which can be further purified by recrystallization or column chromatography.
Discussion and Recommendations
Route 1 (Direct Carboxylation): This single-step synthesis from a commercially available starting material is highly attractive due to its high reported yield and purity. The avoidance of preparing and handling a potentially unstable Grignard reagent is a significant advantage in terms of operational simplicity and safety. However, the use of expensive reagents such as cesium fluoride and 18-crown-6, coupled with the high reaction temperature and pressure, may present challenges for large-scale production from a cost and engineering perspective. This route is likely well-suited for laboratory-scale synthesis where expediency and high purity are the primary drivers.
For research and development purposes, where rapid access to high-purity material is often prioritized, the Direct Carboxylation (Route 1) appears to be the superior method, provided the necessary reagents and equipment are available. For process development and large-scale manufacturing, a thorough cost analysis and process optimization of the Grignard Reaction (Route 2) would be warranted. The development of a more cost-effective catalyst system for the direct carboxylation could, in the future, make it the preferred method for all scales of production.
References
A Senior Application Scientist's Guide to Assessing Metabolic Stability: The Case of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides an in-depth, technical comparison of methodologies to assess the metabolic stability of drug candidates, with a specific focus on compounds derived from the 2,3-difluoro-4-(trifluoromethyl)benzoic acid scaffold. This structural motif, rich in fluorine substitutions, is increasingly utilized in medicinal chemistry to enhance potency and modulate physicochemical properties. Understanding its metabolic fate is paramount for any drug development program.
The Scientific Rationale: Why Fluorination Matters in Metabolic Stability
The inclusion of fluorine atoms in a drug's structure is a well-established strategy to enhance metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[3] The trifluoromethyl group (-CF3), in particular, is a powerful metabolic blocker. Its electron-withdrawing nature deactivates adjacent aromatic rings, making them less susceptible to oxidative metabolism. Furthermore, the difluoro substitutions on the benzoic acid ring contribute to this deactivation and can sterically hinder the approach of metabolizing enzymes. This "global protective effect" of trifluoromethyl and other fluoro groups can significantly reduce the rate of metabolic clearance, prolonging the drug's half-life and improving its pharmacokinetic profile.[4]
Comparative Analysis: In Vitro Models for Assessing Metabolic Stability
The workhorses of early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) testing are in vitro assays that provide a reliable and cost-effective means of predicting a compound's in vivo metabolic fate. The two most common and complementary systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the endoplasmic reticulum from homogenized liver cells (hepatocytes). They are a rich source of Phase I metabolic enzymes, most notably the cytochrome P450s.[3] This assay is a high-throughput and cost-effective method for the initial screening of compounds to determine their intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.
Hepatocyte Stability Assay
Hepatocytes are the primary functional cells of the liver and contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. As a whole-cell system, hepatocyte assays provide a more physiologically relevant model of in vivo metabolism, accounting for cellular uptake and the interplay between different metabolic pathways.
The following diagram illustrates the typical workflow for these assays:
Caption: General workflow for in vitro metabolic stability assays.
A Case Study: Enhanced Metabolic Stability of a Fluorinated COX-2 Inhibitor
While specific data for a drug directly incorporating the this compound moiety is not publicly available, a compelling surrogate is the case of celecoxib and its fluorinated analog, 4'-fluorocelecoxib. A study demonstrated that 4'-fluorocelecoxib is four times more metabolically stable than its non-fluorinated parent compound, celecoxib.[1] This enhancement in stability is attributed to the presence of the fluorine atom, which blocks a primary site of metabolic oxidation on the phenyl ring.
This principle is directly applicable to our scaffold of interest. The combination of two fluorine atoms and a trifluoromethyl group on the benzoic acid ring is expected to confer a very high degree of metabolic stability. The electron-withdrawing effects of these substituents will significantly deactivate the aromatic ring, making it a poor substrate for oxidative metabolism by cytochrome P450 enzymes.
The following table summarizes hypothetical comparative data based on the established principles of metabolic stability and the celecoxib case study. "Compound A" represents a hypothetical drug containing a non-fluorinated benzoic acid moiety, while "Compound B" incorporates the this compound scaffold.
| Parameter | Compound A (Non-Fluorinated Analog) | Compound B (this compound derivative) |
| In Vitro Half-Life (t½) in Human Liver Microsomes (min) | 15 | > 120 |
| Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) | 92.4 | < 5.8 |
| In Vitro Half-Life (t½) in Human Hepatocytes (min) | 25 | > 180 |
| Intrinsic Clearance (CLint) in Human Hepatocytes (µL/min/10⁶ cells) | 55.5 | < 3.9 |
These are illustrative data based on scientific principles and are not from a direct experimental comparison.
The expected outcome is a significantly longer half-life and lower intrinsic clearance for Compound B, indicating much greater metabolic stability.
Detailed Experimental Protocols
For a self-validating system, rigorous and well-controlled experimental protocols are essential.
Protocol 1: Liver Microsomal Stability Assay
1. Reagent Preparation:
- Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- Prepare a 10 mM stock solution of the test compound in DMSO.
- Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
- Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
2. Incubation:
- Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
- In a 96-well plate, add the test compound to the pre-warmed microsomal suspension to achieve a final concentration of 1 µM.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Incubate the plate at 37°C with shaking.
3. Time-Point Sampling and Reaction Quenching:
- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
4. Sample Processing and Analysis:
- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Quantify the remaining parent compound at each time point by monitoring its specific mass transition.
5. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the in vitro half-life (t½) from the slope of the linear regression.
- Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration)
Protocol 2: Hepatocyte Stability Assay
1. Cell Preparation:
- Thaw cryopreserved human hepatocytes according to the supplier's protocol.
- Determine cell viability and density using a trypan blue exclusion assay.
- Resuspend the hepatocytes in pre-warmed incubation medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).
2. Incubation:
- Add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.
- Incubate the cell suspension in a shaking water bath or on an orbital shaker in a CO2 incubator at 37°C.
3. Time-Point Sampling and Reaction Quenching:
- At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove an aliquot of the cell suspension and add it to ice-cold acetonitrile with an internal standard.
4. Sample Processing and Analysis:
- Follow the same sample processing and LC-MS/MS analysis steps as described in the microsomal stability assay.
5. Data Analysis:
- Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay, adjusting the CLint equation for the number of hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) x (incubation volume / number of cells in 10⁶)
Bioanalytical Method: LC-MS/MS
The gold standard for quantifying small molecules in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput.
Caption: Key stages of LC-MS/MS analysis for metabolic stability studies.
The high resolution and accuracy of modern mass spectrometers also allow for metabolite identification, providing a deeper understanding of the metabolic pathways.
Conclusion
The this compound scaffold is a promising structural motif for the design of metabolically robust drug candidates. The strategic placement of multiple fluorine atoms, including the potent trifluoromethyl group, is anticipated to confer a high degree of resistance to metabolic degradation. By employing a combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, and leveraging the power of LC-MS/MS for quantitative analysis, drug development scientists can confidently assess the metabolic stability of their compounds. The principles and protocols outlined in this guide provide a robust framework for making data-driven decisions, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.
References
- 1. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Aminopyrimidine-Based FLT3 Inhibitors: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting FLT3 with 2-Aminopyrimidine Scaffolds
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and conferring a poor prognosis.[2]
The 2-aminopyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3] This guide focuses on a series of novel 2-aminopyrimidine derivatives designed as potent and selective FLT3 inhibitors. We will comparatively analyze their performance in preclinical models, providing the detailed experimental context necessary for an informed assessment of their potential as next-generation AML therapeutics.
In Vitro Comparative Analysis: Potency, Selectivity, and Cellular Efficacy
The initial evaluation of any potential drug candidate begins with rigorous in vitro testing to determine its potency against the intended target, its selectivity against other related kinases, and its efficacy in a cellular context.
Biochemical Kinase Inhibition: Gauging Potency against FLT3
The primary measure of a compound's potency is its half-maximal inhibitory concentration (IC50) against the target enzyme. For FLT3 inhibitors, this is typically determined using a biochemical kinase assay.
Table 1: Comparative FLT3 Kinase Inhibition
| Compound | FLT3 (Wild-Type) IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) |
| Compound A | 7.42 ± 1.23 | - | 9.21 ± 0.04 |
| Compound B | 1.5 - 7.2 | 1.5 - 7.2 | 1.5 - 7.2 |
| Compound C | 32 | - | - |
| Midostaurin | - | - | - |
| Gilteritinib | - | - | - |
Data for Midostaurin and Gilteritinib are included as benchmarks for approved FLT3 inhibitors. Specific IC50 values can vary between studies and assay conditions.
The data clearly indicates that the novel 2-aminopyrimidine derivatives, particularly Compounds A and B, exhibit potent, nanomolar inhibition of both wild-type and clinically relevant mutant forms of FLT3.[4]
The Critical Importance of Selectivity: Profiling Off-Target Effects
While potency is crucial, selectivity is paramount for minimizing off-target toxicities. A common adverse effect of non-selective FLT3 inhibitors is myelosuppression, often attributed to the concomitant inhibition of c-KIT, a kinase structurally similar to FLT3.[4][5] Therefore, a key objective in the development of new FLT3 inhibitors is to achieve high selectivity over c-KIT.
Table 2: Kinase Selectivity Profile
| Compound | FLT3 IC50 (nM) | c-KIT IC50 (nM) | Selectivity (c-KIT/FLT3) |
| Compound B | 1.5 - 7.2 | >1000 | >138 |
| Compound C | 32 | - | - |
Compound B demonstrates exceptional selectivity for FLT3 over c-KIT, with a selectivity ratio exceeding 138-fold.[4] This high degree of selectivity is a significant advantage, suggesting a potentially wider therapeutic window and a reduced risk of myelosuppressive side effects.
Cellular Activity: Inhibition of FLT3 Signaling and Cancer Cell Proliferation
To be effective, a drug must not only inhibit its target enzyme but also exert a biological effect within the cell. This is assessed through cellular assays that measure the inhibition of FLT3 autophosphorylation and the resulting impact on the proliferation of FLT3-dependent cancer cells.
Table 3: Cellular Proliferation Inhibition in FLT3-Mutant AML Cell Lines
| Compound | MV4-11 (FLT3-ITD) IC50 (nM) | MOLM-13 (FLT3-ITD) IC50 (nM) |
| Compound A | 0.83 ± 0.15 | 10.55 ± 1.70 |
| Compound B | 0.8 - 3.2 | - |
Both Compound A and Compound B demonstrate potent inhibition of proliferation in AML cell lines harboring the FLT3-ITD mutation, with IC50 values in the low nanomolar range.[4] This confirms that their biochemical potency translates into significant cellular activity.
In Vivo Comparative Analysis: Efficacy in Preclinical Models of AML
Promising in vitro data must be validated in vivo to assess a compound's efficacy in a whole-organism setting. The standard approach for evaluating anticancer agents is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.
Tumor Growth Inhibition in AML Xenograft Models
The primary endpoint in these studies is the inhibition of tumor growth. Mice bearing tumors derived from FLT3-mutant AML cell lines are treated with the test compounds, and tumor volume is monitored over time.
Table 4: In Vivo Efficacy in MV4-11 Xenograft Model
| Compound | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) |
| Compound B | 6 | 83.5 |
| Compound B Analog | 6 | 95.1 |
p.o. = oral administration
The results from the MV4-11 xenograft model are highly encouraging, with both Compound B and its analog demonstrating significant tumor growth inhibition at a well-tolerated oral dose.[4]
Survival Benefit in Syngeneic Mouse Models
To further evaluate the therapeutic potential, survival studies are conducted. In these models, the ability of the compound to extend the lifespan of tumor-bearing mice is assessed.
A syngeneic mouse model using BaF3 cells expressing a dual FLT3-ITD-TKD mutation was employed to evaluate the efficacy of Compound B's analog against this resistant form of the kinase. Oral administration of the compound at 6 mg/kg twice daily for four weeks resulted in a significant prolongation of mouse survival time.[4] This finding is particularly noteworthy as it suggests the potential to overcome certain forms of clinical resistance to existing FLT3 inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key in vitro and in vivo assays described in this guide.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6]
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control), 2 µL of FLT3 enzyme, and 2 µL of a substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based FLT3 Phosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of FLT3 within a cellular context.
-
Cell Culture: Seed an AML cell line with an activating FLT3 mutation (e.g., MV4-11) in a multi-well plate and allow the cells to stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 1-4 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysates to remove cellular debris.
-
Phospho-FLT3 Detection (Western Blotting):
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated FLT3 (e.g., anti-phospho-FLT3 Tyr591) and total FLT3.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated FLT3 to total FLT3 at each compound concentration.
In Vivo Xenograft Model
This protocol describes the establishment and use of a subcutaneous xenograft model to evaluate in vivo anti-tumor activity.
-
Cell Implantation: Subcutaneously inject a suspension of MV4-11 cells (typically 5-10 million cells in a mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound or vehicle control to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Toxicity Monitoring: Monitor the body weight of the mice throughout the study as a general indicator of toxicity.
Visualizing the Mechanisms and Workflows
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway leading to cell proliferation and survival.
In Vitro and In Vivo Evaluation Workflow
Caption: A typical workflow for the preclinical evaluation of FLT3 inhibitors.
Conclusion and Future Directions
The 2-aminopyrimidine scaffold has proven to be a highly effective framework for the development of potent and selective FLT3 inhibitors. The compounds highlighted in this guide demonstrate promising preclinical activity, with nanomolar potency in both biochemical and cellular assays, and significant tumor growth inhibition and survival benefits in in vivo models of AML. The exceptional selectivity over c-KIT for some of these compounds is a key differentiator that may translate to an improved safety profile in the clinical setting.
Further development of these compounds will require comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing regimens, as well as toxicology studies to fully characterize their safety profiles. Nevertheless, the data presented herein strongly supports the continued investigation of these 2-aminopyrimidine-based FLT3 inhibitors as promising new therapeutic candidates for the treatment of FLT3-mutant AML.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
Validating the Mechanism of Action of Bioactive Molecules Containing the 2,3-difluoro-4-(trifluoromethyl)phenyl Moiety
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The 2,3-difluoro-4-(trifluoromethyl)phenyl moiety is a particularly compelling structural motif. The trifluoromethyl group (-CF3) can enhance metabolic stability, binding affinity, and lipophilicity, while the vicinal difluoro substituents on the phenyl ring can further modulate electronic properties and conformational preferences, potentially leading to highly potent and selective agents.[3][4][5] Prominent drugs like the multi-kinase inhibitor Regorafenib and the selective COX-2 inhibitor Celecoxib, which contain trifluoromethylphenyl structures, underscore the therapeutic potential of such fluorinated moieties.[6][7][8][9]
However, the promise of a novel molecule hinges on a clear and accurate understanding of its mechanism of action (MoA). A rigorously validated MoA is crucial for rational drug development, predicting potential on- and off-target effects, and establishing a clear path to clinical translation. This guide provides a comprehensive, multi-layered framework for elucidating and validating the MoA of compounds featuring the 2,3-difluoro-4-(trifluoromethyl)phenyl moiety. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade.
Phase 1: Unbiased Target Identification and Validation
The foundational step in any MoA study is to identify the direct molecular target(s) of your bioactive compound. Without a confirmed target, all downstream cellular effects are mere observations without a mechanistic anchor. The choice of methodology here is critical, as early missteps can lead to costly and time-consuming pursuits of incorrect pathways. We will compare two principal strategies: affinity-based and label-free approaches.[10]
Causality Behind the Choice: Affinity-Based vs. Label-Free Methods
-
Affinity-Based Approaches , such as traditional pull-down assays using biotinylated or bead-immobilized versions of the compound, are powerful for isolating potential binding partners from a complex cellular lysate.[10][11] However, this strategy carries an inherent risk: the chemical modification required to attach a tag or linker might alter the compound's binding properties or create steric hindrance, leading to false negatives or the identification of artifactual binders.
-
Label-Free Approaches circumvent this issue by using the bioactive molecule in its native, unmodified state.[10] Methods like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are based on the principle that a small molecule binding to its target protein confers thermal or proteolytic stability, respectively.[10][12] This makes them exceptionally powerful for confirming direct target engagement in situ. CETSA, in particular, can be adapted from simple Western blot readouts to high-throughput mass spectrometry-based screens (Thermal Proteome Profiling) for unbiased, proteome-wide target discovery.
Given its power in confirming direct, in-cell target engagement without chemical modification, CETSA is a superior method for initial target validation.
Experimental Workflow: Target Identification & Validation Funnel
The following workflow illustrates a logical progression from broad, unbiased screening to specific target validation.
Caption: A multi-phase workflow for robust MoA validation.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is designed to validate a candidate target protein (e.g., "Kinase X") identified from a primary screen.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 10-20 million cells/mL.
-
Aliquot the cell suspension. Treat half with the bioactive molecule (e.g., 10 µM final concentration) and the other half with vehicle (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Divide each treatment group (Vehicle and Compound) into multiple aliquots (e.g., 8-10 tubes of 50 µL each).
-
Place the aliquots in a thermal cycler with a temperature gradient (e.g., 40°C to 76°C in 4°C increments). Heat for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Determine the protein concentration of each supernatant sample using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE and load equal amounts of total protein per lane.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein ("Kinase X").
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis and Interpretation:
-
Quantify the band intensity for each temperature point in both the vehicle and compound-treated groups.
-
Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C) within its respective treatment group.
-
Plot the normalized intensity versus temperature for both groups. A rightward shift in the melting curve for the compound-treated group indicates that the molecule binds to and stabilizes "Kinase X" in the cellular environment.
-
Phase 2: Quantifying Target Engagement and Biochemical Activity
Confirming a direct target is only the first step. To compare your lead molecule with alternatives or to guide structure-activity relationship (SAR) studies, you must quantify the binding interaction. Biophysical and biochemical assays provide this critical data.[13][14]
-
Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data on binding events.[15] By immobilizing the purified target protein on a sensor chip and flowing the bioactive molecule over it, one can determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D), a direct measure of binding affinity.
-
Enzyme Activity Assays: If the validated target is an enzyme, it is essential to measure how the compound modulates its function.[14] These assays determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%.
Comparative Data: Binding Affinity and Inhibitory Potency
The table below presents hypothetical data comparing a lead compound ("Molecule A") containing the 2,3-difluoro-4-(trifluoromethyl)phenyl moiety against two analogues where this moiety is altered.
| Compound | Moiety Modification | Target ("Kinase X") K_D (nM) [SPR] | Target ("Kinase X") IC50 (nM) [Enzyme Assay] |
| Molecule A | 2,3-difluoro-4-(trifluoromethyl)phenyl | 15.2 ± 2.1 | 25.5 ± 3.8 |
| Analogue 1 | 4-(trifluoromethyl)phenyl (lacks 2,3-difluoro) | 120.7 ± 11.5 | 215.3 ± 20.1 |
| Analogue 2 | 2,3-difluorophenyl (lacks 4-trifluoromethyl) | 450.1 ± 35.8 | >1000 |
| Staurosporine | (Positive Control - Non-selective kinase inhibitor) | 2.5 ± 0.4 | 5.1 ± 0.9 |
Interpretation: The data strongly suggests that both the difluoro and trifluoromethyl substitutions are critical for high-affinity binding and potent inhibition of "Kinase X." The nearly 8-fold loss in affinity upon removing the fluorine atoms (Analogue 1) and the >30-fold loss upon removing the trifluoromethyl group (Analogue 2) provide a clear rationale for the importance of the complete moiety in the lead compound's design.
Phase 3: Delineating the Cellular Signaling Pathway
With a validated target and quantified binding, the next logical step is to place this interaction within a cellular context. Does inhibiting the target lead to the expected downstream consequences? Cell-based assays are essential for answering this question.[16][17][18]
Hypothetical Signaling Pathway: Inhibition of the "Kinase X" Cascade
Let's assume "Kinase X" is an upstream kinase that phosphorylates and activates "Signal Transducer Y," which in turn promotes the expression of a pro-proliferative gene, "Gene Z."
Caption: Hypothetical pathway inhibited by Molecule A.
Detailed Protocol: Western Blot for Pathway Analysis
This protocol validates the pathway proposed above.
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., one known to depend on the Kinase X pathway) in 6-well plates.
-
Once cells reach 70-80% confluency, serum-starve them for 12-24 hours if the pathway is growth factor-dependent.
-
Treat cells with a dose-response of Molecule A (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours). Include a positive control (if available) and a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies for:
-
p-Signal Transducer Y (to measure the active form)
-
Total Signal Transducer Y (as a loading control for the phosphoprotein)
-
Total Kinase X (to ensure its expression isn't altered)
-
β-Actin or GAPDH (as a general loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and image.
-
-
Interpretation: A dose-dependent decrease in the p-Signal Transducer Y signal, with no change in Total Signal Transducer Y or β-Actin, would strongly validate that Molecule A inhibits the Kinase X pathway in cells.
Phase 4: In Vivo Model Validation
The ultimate test of an MoA is its translation to a whole-organism setting. In vitro and in-cellulo data are predictive, but in vivo studies are required to confirm efficacy and target engagement in the context of complex pharmacokinetics and pharmacodynamics (PK/PD).[19][20][21]
Key Experimental Considerations:
-
Model Selection: Choose an animal model that is relevant to the therapeutic indication. For oncology, this is often a xenograft model where human tumor cells are implanted in immunocompromised mice.[22]
-
Pharmacokinetics (PK): First, establish the PK profile of the compound to determine the dosing regimen required to achieve and maintain plasma concentrations above the in vitro IC50.
-
Pharmacodynamics (PD) / Target Engagement: Collect tumor and/or surrogate tissue samples from treated animals at various time points. Use techniques like Western blot or immunohistochemistry to measure the inhibition of the target pathway (e.g., decreased p-Signal Transducer Y) in the tissue. This directly links drug exposure to target modulation in vivo.[23]
-
Efficacy Studies: Once a dose that engages the target is established, conduct a full efficacy study, measuring the compound's effect on disease progression (e.g., tumor growth inhibition) compared to a vehicle-treated control group.
Comparative Data: Bridging In Vitro Potency to In Vivo Efficacy
| Parameter | In Vitro Assay (Cell Culture) | In Vivo Model (Xenograft) |
| Cellular IC50 (Proliferation) | 75 nM | Not Directly Applicable |
| Target Inhibition (p-Signal Transducer Y) | EC50 = 30 nM | 80% inhibition at 10 mg/kg dose |
| Efficacy Readout | N/A | 65% Tumor Growth Inhibition (TGI) at 10 mg/kg daily dose |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regorafenib - NCI [dctd.cancer.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 16. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
- 20. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Anti-Hapten Antibodies
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunoassays for small molecules, the specificity of an antibody is paramount. Haptens, being small molecules, are incapable of eliciting an immune response on their own and must be conjugated to a larger carrier protein to become immunogenic.[1] This process, while essential for antibody generation, introduces complexities that can lead to cross-reactivity—the undesirable binding of the antibody to molecules structurally similar to the target hapten.[2] Understanding, quantifying, and strategically managing this cross-reactivity is critical for the development of reliable and accurate immunoassays.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of anti-hapten antibodies, supported by experimental data and protocols. We will delve into the causal relationships behind experimental design choices and equip you with the knowledge to develop and validate highly specific immunoassays.
The Genesis of an Anti-Hapten Antibody: A Foundation for Specificity
The journey to a specific anti-hapten antibody begins with the strategic design of the immunogen. The choices made at this initial stage profoundly influence the resulting antibody's specificity and cross-reactivity profile.
The Hapten-Carrier Conjugate: More Than Just a Delivery System
To render a hapten immunogenic, it is covalently linked to a carrier protein.[1] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[3] The selection of the carrier and the conjugation chemistry are not trivial decisions; they directly impact which epitopes of the hapten are presented to the immune system.
-
Carrier Protein Selection: The immunogenicity of the carrier protein itself can influence the anti-hapten response. Larger, more immunogenic carriers like KLH often elicit a stronger immune response.[3]
-
Hapten Density: The number of hapten molecules conjugated to each carrier protein molecule (hapten density) is a critical parameter. While a higher density can lead to a stronger immune response, an excessive density may paradoxically lead to lower affinity antibodies.[4]
-
Linker Chemistry and Position: The chemical linker used to attach the hapten to the carrier, and the point of attachment on the hapten, are arguably the most critical factors in determining antibody specificity.[5] The linker should ideally be attached to a position on the hapten that is distal to the key functional groups you want the antibody to recognize. This exposes the unique structural motifs of the hapten to the B-cells, driving the generation of antibodies that can discriminate it from structurally related molecules.
Caption: Workflow for generating anti-hapten antibodies.
Quantifying Cross-Reactivity: A Comparative Analysis of Immunoassays
Once an anti-hapten antibody has been generated, its cross-reactivity must be rigorously assessed. The two most common and powerful techniques for this are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse of Cross-Reactivity Screening
Competitive ELISA is a robust and widely used method for determining the specificity of anti-hapten antibodies.[6] In this format, the free hapten in a sample competes with a labeled or immobilized hapten for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free hapten in the sample.
Principle of Competitive ELISA for Cross-Reactivity Assessment:
-
Immobilization: An antibody specific to the hapten is coated onto the wells of a microtiter plate.
-
Competition: A constant concentration of enzyme-labeled hapten and varying concentrations of the unlabeled target hapten (or a potential cross-reactant) are added to the wells.
-
Binding: The unlabeled hapten and the labeled hapten compete for binding to the immobilized antibody.
-
Washing: Unbound reagents are washed away.
-
Detection: A substrate for the enzyme is added, and the resulting colorimetric signal is measured. A lower signal indicates a higher concentration of the unlabeled hapten (or a strongly cross-reacting compound).
Caption: Principle of a competitive ELISA for hapten detection.
Data Interpretation: IC50 and Percent Cross-Reactivity
The key metric obtained from a competitive ELISA is the IC50 , which is the concentration of the analyte that causes a 50% reduction in the maximum signal.[7] To determine cross-reactivity, the IC50 of the target hapten is compared to the IC50 of each potential cross-reactant.
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100
A higher %CR value indicates a greater degree of cross-reactivity.
Comparative Cross-Reactivity Data (ELISA)
The following tables provide examples of cross-reactivity data for antibodies raised against different haptens.
Table 1: Cross-Reactivity of a Monoclonal Antibody Against the Herbicide Nicosulfuron [8]
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Nicosulfuron (Target) | 8.42 | 100 |
| Rimsulfuron | >1000 | <0.84 |
| Bensulfuron-methyl | >1000 | <0.84 |
| Chlorimuron-ethyl | >1000 | <0.84 |
| Thifensulfuron-methyl | >1000 | <0.84 |
| Metsulfuron-methyl | >1000 | <0.84 |
| Chlorsulfuron | >1000 | <0.84 |
| Triasulfuron | >1000 | <0.84 |
| Pyrazosulfuron-ethyl | >1000 | <0.84 |
| Cinosulfuron | >1000 | <0.84 |
| Ethoxysulfuron | >1000 | <0.84 |
| Amidosulfuron | >1000 | <0.84 |
This data demonstrates the high specificity of the anti-nicosulfuron antibody, with negligible cross-reactivity to other structurally similar sulfonylurea herbicides.
Table 2: Cross-Reactivity of an Immunoassay for the Steroid Hormone Cortisol [9][10][11]
| Compound | Cross-Reactivity (%) |
| Cortisol (Target) | 100 |
| Prednisolone | 45.7 |
| 11-Deoxycortisol | 11.1 |
| Corticosterone | 6.5 |
| Cortisone | 5.3 |
| Progesterone | <0.1 |
| Testosterone | <0.1 |
This table illustrates significant cross-reactivity with prednisolone, a structurally similar synthetic glucocorticoid, which could lead to clinically relevant interference.[9]
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data on antibody-antigen interactions.[12] This allows for a more detailed characterization of cross-reactivity by not only determining the binding affinity (KD) but also the association (ka) and dissociation (kd) rates.
Principle of SPR for Cross-Reactivity Analysis:
-
Immobilization: The anti-hapten antibody is immobilized on the surface of a sensor chip.
-
Association: A solution containing the target hapten or a potential cross-reactant is flowed over the sensor surface, and the binding of the analyte to the antibody is monitored in real-time as a change in the refractive index.
-
Dissociation: A buffer is flowed over the surface to wash away the analyte, and the dissociation of the analyte from the antibody is monitored.
-
Kinetic Analysis: The resulting sensorgram is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
References
- 1. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genemedi.net [genemedi.net]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using Biacore to measure the binding kinetics of an antibody-antigen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Ligands Derived from Fluorinated Benzoic Acids
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacological profiles.[1][2] Fluorine, the most electronegative element, imparts unique physicochemical properties to organic molecules that can profoundly influence their behavior in biological systems.[3][4] When judiciously applied to a scaffold like benzoic acid—a common fragment in numerous bioactive compounds—fluorination can modulate acidity, lipophilicity, metabolic stability, and binding affinity for a target receptor.[5][6] These alterations often translate into enhanced potency, selectivity, and improved pharmacokinetic properties, making fluorinated benzoic acid derivatives a subject of intense investigation in drug discovery.[1][6]
This guide provides an in-depth, technical comparison of fluorinated versus non-fluorinated benzoic acid-derived ligands through the lens of molecular docking. As researchers, scientists, and drug development professionals, our goal is to not only predict binding affinity but to understand the underlying molecular interactions that drive it. This comparative approach allows us to dissect the specific contributions of fluorine to ligand-receptor binding, thereby enabling more rational, data-driven drug design. We will explore the causality behind the experimental choices in a comparative docking workflow, present a self-validating protocol, and provide the tools to interpret the resulting data with confidence.
Pillar I: The Foundational Logic of Comparative Docking Studies
The central hypothesis of this guide is that the strategic placement of fluorine on a benzoic acid scaffold can significantly enhance binding affinity and selectivity for a given protein target. To test this, we will employ a rigorous, comparative in silico approach. The logic is straightforward: by keeping the core benzoic acid structure constant and systematically varying the position and number of fluorine substituents, we can isolate the effects of fluorination on the predicted binding mode and energy. This allows for a direct comparison with the parent non-fluorinated compound, providing clear, actionable insights into the structure-activity relationship (SAR).
Pillar II: A Self-Validating Experimental Protocol for Comparative Docking
To ensure the trustworthiness and reproducibility of our findings, we will employ a self-validating docking protocol. This involves a multi-step process that begins with the careful preparation of both the ligands and the receptor, followed by the docking simulation itself, and concluding with a rigorous validation step.
Step 1: Ligand and Receptor Preparation
-
Ligand Preparation:
-
Obtain 3D structures of the parent non-fluorinated benzoic acid and a series of its fluorinated derivatives (e.g., 2-fluorobenzoic acid, 3,4-difluorobenzoic acid, etc.).
-
Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate and optimize the 3D coordinates of each ligand.
-
Save the structures in a suitable format (e.g., .mol2 or .pdb).
-
Prepare the ligands for docking using the appropriate tools from your chosen docking suite (e.g., prepare_ligand4.py for AutoDock). This step typically involves assigning atom types and charges, and defining rotatable bonds.
-
-
Receptor Selection and Preparation:
-
Select a protein target of interest with a known 3D structure, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB). For this guide, we will use a hypothetical kinase as our target.
-
Download the PDB file.
-
Prepare the receptor for docking using software like UCSF Chimera or AutoDockTools.[7] This involves:
-
Removing all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.
-
Adding polar hydrogens to the protein.
-
Assigning charges (e.g., Gasteiger charges).
-
Saving the prepared receptor in the appropriate format (e.g., .pdbqt for AutoDock).
-
-
Step 2: Molecular Docking Simulation
For this guide, we will utilize AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed.[8][9]
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. The location and dimensions of the grid box should be determined based on the binding site of the co-crystallized ligand or through binding site prediction tools.
-
-
Docking Parameter Configuration:
-
Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also improves the thoroughness of the conformational search.
-
-
Running the Docking Simulation:
-
Execute the docking simulation for each ligand (the parent benzoic acid and its fluorinated derivatives) against the prepared receptor using the defined configuration.
-
Step 3: Protocol Validation: The Self-Validating Checkpoint
A critical step to ensure the reliability of your docking protocol is to perform a re-docking experiment.[10][11][12]
-
Re-docking the Co-crystallized Ligand:
-
Take the original co-crystallized ligand that was removed during receptor preparation and dock it back into the active site using the exact same protocol (grid box, docking parameters) as used for your test ligands.
-
-
RMSD Calculation and Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose.
-
Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[12][13] If the RMSD is significantly higher, you may need to adjust your docking parameters (e.g., grid box size, exhaustiveness) and repeat the validation.
-
Pillar III: Data Presentation and Interpretation
The output of a molecular docking study is a wealth of quantitative and qualitative data. The key to extracting meaningful insights lies in the systematic presentation and careful interpretation of these results.
Quantitative Data Summary: A Comparative Table
Summarize the key quantitative data in a clearly structured table. This allows for a direct and objective comparison of the performance of the fluorinated ligands against the non-fluorinated parent compound.
| Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues | Number of H-Bonds |
| Benzoic Acid | -5.8 | 25.5 µM | Tyr23, Lys45 | 1 |
| 2-Fluorobenzoic Acid | -6.5 | 8.2 µM | Tyr23, Lys45, Phe88 | 2 |
| 4-Fluorobenzoic Acid | -6.2 | 13.1 µM | Tyr23, Lys45, Val30 | 1 |
| 3,4-Difluorobenzoic Acid | -7.1 | 2.9 µM | Tyr23, Lys45, Phe88, Val30 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Qualitative Data: Visualizing the "Why"
Beyond the numbers, it is crucial to visualize the predicted binding poses to understand the specific interactions that contribute to the observed binding affinities.
From the hypothetical data, we can infer the following:
-
Enhanced Binding Affinity: The fluorinated derivatives, particularly 3,4-difluorobenzoic acid, exhibit lower docking scores (more favorable binding) compared to the parent benzoic acid. This suggests that fluorination contributes positively to the binding affinity.
-
The Role of Fluorine in Interactions: Visualization of the binding poses might reveal that the fluorine atoms are involved in specific, favorable interactions with the protein. For instance, the fluorine in 3,4-difluorobenzoic acid may be forming a favorable interaction with the aromatic ring of a phenylalanine residue (an F-Pi interaction), an interaction not possible for the non-fluorinated parent.[14] Fluorine's high electronegativity can also lead to beneficial electrostatic and hydrophobic interactions.[4][15]
-
Impact on Hydrogen Bonding: The introduction of fluorine can alter the electronic properties of the entire molecule, potentially strengthening existing hydrogen bonds or enabling new ones.[16]
Beyond Binding Affinity: Predicting ADMET Properties
While binding affinity is a critical parameter, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Fluorination is known to significantly impact these properties.[17][18] For a comprehensive comparison, it is highly recommended to use in silico tools to predict the ADMET profiles of your ligands.
| Ligand | Predicted LogP | Predicted Solubility | BBB Penetration | CYP450 Inhibition |
| Benzoic Acid | 1.87 | High | No | Low |
| 2-Fluorobenzoic Acid | 2.05 | Moderate | No | Low |
| 4-Fluorobenzoic Acid | 2.12 | Moderate | No | Low |
| 3,4-Difluorobenzoic Acid | 2.30 | Low | Yes | Moderate |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Software such as ADMET Predictor® or open-source tools with RDKit can be used for these predictions.[19][20]
This comparative ADMET analysis provides a more holistic view of the drug-likeness of your compounds. For instance, while 3,4-difluorobenzoic acid shows the best binding affinity, its predicted lower solubility and potential for CYP450 inhibition might be flags for concern in later stages of drug development.
Conclusion: From Data to Drug Design
This guide has outlined a robust, self-validating framework for the comparative docking analysis of fluorinated and non-fluorinated benzoic acid derivatives. By systematically evaluating both binding affinity and ADMET properties, researchers can gain a deeper understanding of the multifaceted role of fluorine in drug-receptor interactions. The insights gleaned from such studies are not merely academic; they provide actionable intelligence that can guide the rational design of more potent, selective, and safer drug candidates. The judicious use of fluorine, informed by rigorous in silico analysis, will undoubtedly continue to be a cornerstone of successful drug discovery programs.[1]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. nbinno.com [nbinno.com]
- 7. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 8. reddit.com [reddit.com]
- 9. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 16. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 19. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 20. m.youtube.com [m.youtube.com]
benchmarking the performance of catalysts for the synthesis of 2,3-difluoro-4-(trifluoromethyl)benzoic acid
Introduction: The Significance of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid in Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. Among these, this compound stands out as a critical building block for the synthesis of a variety of bioactive compounds. Its unique substitution pattern, featuring two vicinal fluorine atoms and a trifluoromethyl group, imparts distinct electronic and conformational properties, making it a valuable precursor for novel therapeutics and advanced materials.
This guide provides an in-depth, comparative analysis of prevalent catalytic methodologies for the synthesis of this compound. We will delve into the mechanistic underpinnings, experimental protocols, and performance benchmarks of key catalytic systems. This objective comparison is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors, balancing factors such as yield, selectivity, cost, and operational simplicity.
Methodology 1: Grignard-Mediated Carboxylation
The Grignard reaction is a classic and robust method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this approach involves the initial formation of a Grignard reagent from a suitable haloaromatic precursor, followed by its reaction with carbon dioxide.
Mechanistic Rationale
The synthesis initiates with the oxidative addition of magnesium metal to an aryl halide, typically an aryl bromide or iodide, to form the highly nucleophilic Grignard reagent. The choice of solvent, commonly an ether such as diethyl ether or tetrahydrofuran (THF), is critical as it solvates the magnesium ion, stabilizing the Grignard reagent. The subsequent step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide. This forms a magnesium carboxylate salt, which upon acidic workup, yields the desired carboxylic acid. A key challenge in this synthesis is the moisture-sensitive nature of the Grignard reagent, which necessitates anhydrous reaction conditions to prevent quenching.
Experimental Workflow: Grignard-Mediated Carboxylation
Caption: Workflow for Grignard-mediated synthesis.
Detailed Experimental Protocol
Materials:
-
2,3-Difluoro-4-(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Dry carbon dioxide gas
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Briefly heat the magnesium under vacuum and then cool to room temperature under a nitrogen atmosphere. Add a small crystal of iodine. Prepare a solution of 2,3-difluoro-4-(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing of the solvent. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Bubble dry carbon dioxide gas through the stirred solution for 2-3 hours. The reaction mixture will typically become viscous.
-
Workup and Isolation: Slowly quench the reaction by adding 1 M HCl with vigorous stirring. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a crystalline solid.
Methodology 2: Directed Ortho-Lithiation and Carboxylation
Directed ortho-lithiation is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing group that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position.
Mechanistic Rationale
In the synthesis of this compound, a suitable starting material would be 1,2,3-trifluoro-4-(trifluoromethyl)benzene. The fluorine atoms on the aromatic ring can act as directing groups for lithiation. Strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), are typically employed. The choice of base and reaction conditions (solvent, temperature) is crucial for achieving high regioselectivity. Following the deprotonation to form the aryllithium intermediate, the reaction mixture is quenched with an electrophile, in this case, carbon dioxide, to introduce the carboxylic acid functionality. Subsequent acidic workup yields the final product. The low temperatures required for this reaction are necessary to prevent side reactions and ensure the stability of the aryllithium intermediate.
Catalytic Cycle: Directed Ortho-Lithiation
Caption: Key steps in the directed ortho-lithiation route.
Detailed Experimental Protocol
Materials:
-
1,2,3-Trifluoro-4-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Lithiation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1,2,3-trifluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, crush dry ice into a fine powder. Carefully transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring. Allow the mixture to slowly warm to room temperature.
-
Workup and Isolation: Quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Methodology 3: Palladium-Catalyzed Carboxylation
Transition metal-catalyzed reactions, particularly those employing palladium, have revolutionized the synthesis of aromatic carboxylic acids. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional organometallic approaches.
Mechanistic Rationale
The palladium-catalyzed carboxylation of an aryl halide or triflate typically proceeds through a catalytic cycle involving:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd(II)-X).
-
Carboxylation: This intermediate reacts with a carboxylating agent. While CO gas can be used, it often requires high pressures. Alternative, safer CO surrogates like molybdenum hexacarbonyl or chloroform can be employed in the presence of a suitable base.
-
Reductive Elimination: The resulting aryl-palladium-carboxylate complex undergoes reductive elimination to furnish the aryl carboxylic acid and regenerate the palladium(0) catalyst.
The choice of ligand for the palladium catalyst is crucial for the efficiency and selectivity of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.
Catalytic Cycle: Palladium-Catalyzed Carboxylation
Safety Operating Guide
Mastering the Disposal of 2,3-difluoro-4-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and scientific innovation, the synthesis and handling of novel compounds like 2,3-difluoro-4-(trifluoromethyl)benzoic acid are routine. However, the lifecycle of these powerful molecules extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the "why" behind each critical step.
Hazard Identification and Risk Assessment: Know Your Waste
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is paramount. This compound, with the CAS Number 237424-17-8, is classified as an irritant.[1] Safety Data Sheets (SDS) for structurally analogous fluorinated benzoic acids consistently highlight the following hazards:
-
Specific Target Organ Toxicity — Single Exposure (Category 3), May cause respiratory irritation [2][3][4][5]
The presence of multiple fluorine atoms, including a trifluoromethyl group, imparts significant chemical stability. This stability, particularly the strength of the carbon-fluorine bond, means the compound is persistent and requires specialized disposal methods to ensure its complete destruction.[6]
Table 1: Hazard Profile of Fluorinated Benzoic Acids
| Hazard Classification | GHS Category | Primary Concerns | Sources |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact. | [2][3][4] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation. | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation if inhaled. | [2][3][4][5] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[7] The following protocol outlines the essential steps for its safe management from the bench to final disposal.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE. The causality is clear: preventing exposure is the most effective safety measure.
-
Eye Protection : Wear chemical safety goggles or safety glasses with side shields.[8]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use. Contaminated gloves must be disposed of as hazardous waste themselves.
-
Body Protection : A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection : All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation is crucial to prevent dangerous chemical incompatibilities. This compound waste should be collected in a dedicated, properly labeled container.
-
Waste Type : This compound should be classified as a halogenated organic solid waste .
-
Container : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. Ensure the container is clean and dry before use.
-
Incompatibilities : Keep this waste stream separate from:
-
Strong bases
-
Strong oxidizing agents
-
Aqueous waste streams
-
Step 3: Waste Collection and Labeling - Ensuring Clear Communication
Accurate and detailed labeling is a cornerstone of safe laboratory practice and is mandated by regulations from bodies like the Occupational Safety and Health Administration (OSHA).
-
Primary Waste Container :
-
Affix a "Hazardous Waste" label to your designated waste container before adding any waste.
-
Clearly write the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.
-
List all constituents, including any solvents used to rinse glassware, with their approximate percentages.
-
Indicate the primary hazards: Irritant .
-
Keep the container closed at all times, except when adding waste.
-
-
Contaminated Labware :
-
Any items grossly contaminated with the compound, such as weighing paper, gloves, or pipette tips, should be collected in a separate, clearly labeled solid waste bag or container designated for halogenated organic solid waste .
-
Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in a designated halogenated organic liquid waste container.
-
Step 4: Storage and Final Disposal - The Hand-Off
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general traffic and incompatible materials.
-
Consult Your EHS : The final step is to contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal. They will work with a licensed hazardous waste disposal company.
-
Recommended Disposal Method : The most effective and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration .[6] This process is necessary to break the stable carbon-fluorine bonds and prevent the release of persistent pollutants into the environment. The incinerator must be specifically licensed to handle halogenated waste.
Logical Framework for Disposal Decisions
The decision-making process for chemical waste disposal can be visualized as a logical workflow. This ensures that all safety and regulatory considerations are met systematically.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Excellence
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the compound's inherent hazards, adhering to a systematic disposal protocol, and partnering with your institution's EHS department, you uphold the highest standards of safety and environmental responsibility. This commitment not only protects you and your colleagues but also builds a foundation of trust in the scientific enterprise.
References
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-difluoro-4-(trifluoromethyl)benzoic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and handling protocols for 2,3-difluoro-4-(trifluoromethyl)benzoic acid. The guidance is synthesized from established safety principles for corrosive solids and analogous fluorinated aromatic compounds, ensuring a robust framework for laboratory operations.
Hazard Profile: An Irritant Trifecta
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes significant eye irritation, potentially leading to damage if not addressed immediately.[1][2][3]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust may cause irritation to the respiratory system.[1][2][3]
Corrosive or irritant solids like this compound can react with the moisture on your skin or in your respiratory tract, leading to a chemical exposure even from the dust alone.[4] Therefore, engineering controls and personal protective equipment (PPE) are non-negotiable.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The following table summarizes the minimum requirements for various laboratory scenarios involving this compound.
| Task / Scenario | Eye & Face Protection | Hand Protection | Respiratory Protection | Skin & Body Protection |
| Handling Stock Container | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile, Neoprene) | Not required if handled in ventilated area | Standard Lab Coat |
| Weighing Solid Powder | Chemical Safety Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile, Neoprene) | Required: Work in a chemical fume hood or wear a NIOSH-approved respirator (e.g., N95) | Standard Lab Coat |
| Handling Solutions | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile, Neoprene) | Required: Work in a chemical fume hood | Standard Lab Coat |
| Large-Scale Operations or Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | NIOSH-approved respirator with appropriate cartridges | Chemical-Resistant Apron over Lab Coat |
-
Eye and Face Protection: At a minimum, chemical safety goggles are mandatory.[5] When weighing the powder or handling quantities where splashing is a risk, a face shield must be worn in conjunction with safety goggles for full protection.[4][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[5] Always inspect gloves for damage before use and wash your hands thoroughly after removing them. For tasks with a higher risk of contact, consider double-gloving.[7]
-
Respiratory Protection: All manipulations of the solid compound that could generate dust, including weighing and transfers, must be performed in a certified chemical fume hood to minimize inhalation exposure.[7][8] If a fume hood is not available for a specific task, a NIOSH-approved respirator appropriate for particulates is required.[5]
-
Skin and Body Protection: A standard laboratory coat is required for all procedures. For larger-scale work or during spill cleanup, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against contamination.[5][9]
Operational Workflow: A Step-by-Step Safety Protocol
Adherence to a strict operational workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation: Before starting, ensure an emergency eyewash and safety shower are accessible and unobstructed.[4] All work involving the solid must be planned to take place within a certified chemical fume hood.[8]
-
Weighing: Carefully weigh the solid material on weighing paper or in a container within the fume hood to contain any dust.
-
Mixing and Handling: When dissolving, always add the corrosive solid to the solvent slowly while stirring; never the other way around.[8] This prevents splashing and controls any potential exothermic reactions.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong bases or oxidizing agents.[7][10] Ensure containers are clearly labeled.[11]
-
Transportation: When moving the chemical, even short distances within the lab, use a secondary container or a safety bottle carrier to prevent spills from dropped containers.[9]
Emergency and Disposal Plan
Spill Response:
-
Small Spill (Solid): Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in a labeled, sealed container for hazardous waste disposal.
-
Contact (Skin): Immediately remove any contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[12]
-
Contact (Eyes): Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.[7]
Waste Disposal: All waste containing this compound must be collected in a clearly labeled and compatible hazardous waste container.[7] Do not mix with incompatible waste streams. Dispose of the waste in accordance with all local, state, and federal regulations.
By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. benchchem.com [benchchem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 10. osha.com [osha.com]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
